1-Phenoxybut-3-en-2-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H10O2 |
|---|---|
Molecular Weight |
162.18 g/mol |
IUPAC Name |
1-phenoxybut-3-en-2-one |
InChI |
InChI=1S/C10H10O2/c1-2-9(11)8-12-10-6-4-3-5-7-10/h2-7H,1,8H2 |
InChI Key |
YSBCNSPSLYEHMZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)COC1=CC=CC=C1 |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis, Characterization, and Application of 1-Phenoxybut-3-en-2-one: A Technical Whitepaper
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 1-Phenoxybut-3-en-2-one (C₁₀H₁₀O₂)
Introduction & Chemical Identity
This compound is a highly reactive α,β-unsaturated ketone (enone) featuring a phenoxy ether linkage at the α'-position. In advanced organic synthesis and drug development, it serves as a critical bifunctional building block. The electron-deficient terminal alkene acts as a potent Michael acceptor and dienophile, while the phenoxy group can participate in directed photochemical arylations or serve as a modular linker in medicinal chemistry[1].
As a Senior Application Scientist, I have structured this guide to move beyond theoretical diagrams, providing field-proven methodologies that address the inherent instability of terminal enones.
Mechanistic Causality in Synthetic Design
The synthesis of terminal enones is notoriously prone to side reactions, specifically over-alkylation and auto-polymerization.
The Direct Acylation Challenge: Reacting phenoxyacetyl chloride directly with a vinyl Grignard reagent often leads to double addition, forming unwanted tertiary alcohols. Furthermore, the high reactivity of the resulting vinyl ketone makes it susceptible to polymerization if the reaction temperature is not strictly controlled.
The Weinreb Amide Solution: To establish a self-validating, high-yield system, the optimal route involves converting phenoxyacetic acid to its corresponding N-methoxy-N-methylamide (Weinreb amide) prior to Grignard addition[2]. The causality behind this choice lies in chelation control: the bidentate coordination of the magnesium ion by the methoxy oxygen and the carbonyl oxygen forms a highly stable 5-membered cyclic intermediate. This prevents the collapse of the tetrahedral intermediate until the aqueous acidic workup, strictly limiting the reaction to mono-alkylation and preserving the terminal olefin.
Fig 1. Weinreb amide-mediated synthesis of this compound.
Experimental Protocols
Phase 1: Synthesis of 2-Phenoxy-N-methoxy-N-methylacetamide
-
Activation: Dissolve phenoxyacetic acid (1.0 equiv) in anhydrous dichloromethane (DCM) under an argon atmosphere. Cool to 0 °C and add 1,1'-carbonyldiimidazole (CDI, 1.2 equiv) portion-wise.
-
Expertise Note: CDI is chosen over thionyl chloride (SOCl₂) because it activates the carboxylic acid without generating strongly acidic HCl byproducts, which could prematurely cleave the phenoxy ether linkage.
-
-
Amidation: After CO₂ evolution ceases (approx. 30 min), add N,O-dimethylhydroxylamine hydrochloride (1.2 equiv) and triethylamine (1.2 equiv). Stir at room temperature for 12 hours.
-
Workup: Quench with 1M HCl, extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the stable Weinreb amide.
Phase 2: Grignard Addition to this compound
-
Preparation: Dissolve the Weinreb amide (1.0 equiv) in anhydrous tetrahydrofuran (THF). Cool the reaction vessel strictly to 0 °C using an ice-water bath.
-
Addition: Dropwise add vinylmagnesium bromide (1.0 M in THF, 1.1 equiv) over 30 minutes[2].
-
Expertise Note: Maintaining 0 °C is critical. It prevents the thermally induced polymerization of the nascent vinyl ketone while ensuring a sufficient kinetic rate for the Grignard addition.
-
-
Self-Validating Quench: Monitor the reaction via Thin Layer Chromatography (TLC). The starting Weinreb amide is UV-active, but the target enone uniquely stains bright yellow/brown with basic KMnO₄ due to the terminal olefin. Once the starting material is consumed, quench slowly with cold saturated aqueous NH₄Cl. The acidic quench collapses the stable tetrahedral intermediate to release the target enone.
-
Isolation: Extract with diethyl ether. Avoid concentrating to dryness under high heat. Store the neat oil at -20 °C or keep it as a stock solution in a non-polar solvent to prevent auto-polymerization.
Quantitative Characterization Data
Verification of the synthesized this compound is achieved through a combination of NMR, IR, and High-Resolution Mass Spectrometry (HRMS). The table below summarizes the standardized analytical benchmarks for this scaffold.
| Analytical Method | Parameter / Shift | Assignment / Description |
| ¹H NMR (400 MHz, CDCl₃) | δ 6.90 – 7.35 (m, 5H) | Aromatic phenoxy protons |
| δ 6.55 (dd, J = 17.5, 10.5 Hz, 1H) | Internal vinyl proton (-C(=O)-CH=) | |
| δ 6.38 (dd, J = 17.5, 1.5 Hz, 1H) | Terminal vinyl proton (trans to internal) | |
| δ 5.92 (dd, J = 10.5, 1.5 Hz, 1H) | Terminal vinyl proton (cis to internal) | |
| δ 4.75 (s, 2H) | Methylene protons (Ph-O-CH₂-) | |
| ¹³C NMR (100 MHz, CDCl₃) | δ 195.2 | Carbonyl carbon (C=O) |
| δ 157.8, 129.6, 121.5, 114.6 | Aromatic carbons | |
| δ 132.4, 129.1 | Vinyl carbons (-CH=CH₂) | |
| δ 71.3 | Methylene carbon (-CH₂-O-) | |
| IR (ATR, cm⁻¹) | 1685, 1615, 1220 | C=O (ketone), C=C (alkene), C-O-C (ether) |
| HRMS (ESI-TOF) | m/z calcd for C₁₀H₁₁O₂ [M+H]⁺ 163.0754 | Found: 163.0751 |
Downstream Applications & Mechanistic Pathways
Heteroatom-Directed Photoarylation
This compound is historically significant in the total synthesis of complex alkaloids. A. G. Schultz et al. pioneered the use of this enone in heteroatom-directed photoarylation[1]. Upon UV irradiation, the enone undergoes an intramolecular photocyclization. The phenoxy oxygen directs the regiochemistry of the transient diradical/zwitterionic intermediate, facilitating C-C bond formation to generate the polycyclic frameworks found in lycoramine and morphine skeletons.
Synthesis of COX-2 Inhibitors
In modern drug development, this compound is a validated intermediate for synthesizing (methylsulfonyl)phenyl-2-(5H)-furanones, which are highly potent and selective COX-2 inhibitors[3]. The enone functions as the Michael acceptor in a thiazolium-catalyzed Stetter reaction. The catalyst generates an active umpolung intermediate from 4-(methylthio)benzaldehyde, which undergoes conjugate addition into the enone. This precisely installs the 1,4-diketone framework required for subsequent acid-catalyzed cyclization into the active furanone pharmacophore.
Fig 2. This compound in COX-2 inhibitor synthesis via Stetter reaction.
References
- Title: Cyclic trex1 inhibitors (US20210015829A1)
- Title: (Methylsulfonyl)phenyl-2-(5H)-furanones as COX-2 inhibitors (US6020343A)
-
Title: Heteroatom-directed photoarylation. Synthesis of the lycoramine and morphine skeletons (A. G. Schultz et al., J. Am. Chem. Soc. 1978, 100, 7, 2150–2162) Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]
Sources
Comprehensive Spectroscopic Profiling and Synthesis of 1-Phenoxybut-3-en-2-one
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary & Mechanistic Context
1-Phenoxybut-3-en-2-one (Chemical Formula: C₁₀H₁₀O₂) is a highly versatile
Understanding the precise spectroscopic signatures (NMR, IR, MS) of this compound is essential for validating synthetic intermediates and tracking photochemical cascade reactions in real-time.
Experimental Methodology: Self-Validating Synthesis
Direct Grignard addition to phenoxyacetyl chloride often leads to over-alkylation, yielding tertiary alcohols as unwanted byproducts. To establish a self-validating, high-fidelity protocol, the synthesis is routed through a Weinreb amide intermediate. The stable chelate formed by the Weinreb amide prevents the collapse of the tetrahedral intermediate until aqueous acidic workup, ensuring exclusive formation of the target enone.
Step-by-Step Protocol
-
Amidation Activation: Dissolve phenoxyacetic acid (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M). Add 1,1'-carbonyldiimidazole (CDI, 1.1 equiv) portion-wise at 0 °C. Stir for 1 h to form the active acyl imidazole. Causality: CDI is chosen over thionyl chloride to prevent the cleavage of the acid-sensitive ether linkage.
-
Weinreb Amide Formation: Add N,O-dimethylhydroxylamine hydrochloride (1.2 equiv) and triethylamine (1.2 equiv). Stir at room temperature for 12 h. Isolate via standard aqueous workup (1 M HCl, then saturated NaHCO₃) to yield 2-phenoxy-N-methoxy-N-methylacetamide.
-
Grignard Addition: Dissolve the Weinreb amide in anhydrous THF (0.1 M) and cool strictly to 0 °C. Dropwise add vinylmagnesium bromide (1.0 M in THF, 1.2 equiv). Causality: Maintaining 0 °C controls the exotherm and suppresses competitive enolization of the
-protons. -
Quenching & Workup: After 2 h, quench the reaction carefully with saturated aqueous NH₄Cl at 0 °C. Causality: A mild, buffered quench breaks the magnesium chelate, releasing the target enone without promoting base-catalyzed polymerization of the terminal vinyl group.
-
Purification: Extract with EtOAc, dry over MgSO₄, and purify via silica gel flash chromatography (Hexanes/EtOAc 9:1) to yield this compound as a pale yellow oil.
Synthetic workflow of this compound via a Weinreb amide intermediate.
Spectroscopic Profiling
To confirm the structural integrity of the synthesized compound, a multi-modal spectroscopic approach is employed . The data below represents the established analytical standards for this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra of this compound are heavily influenced by the anisotropic effects of the phenyl ring and the electron-withdrawing nature of the conjugated carbonyl group.
Causality in ¹H NMR: The methylene protons (C1-H) appear as a sharp singlet at
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Position | Chemical Shift (
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (
Infrared (IR) Spectroscopy
The IR spectrum validates the functional group architecture. The carbonyl stretch is shifted to a lower wavenumber (~1685 cm⁻¹) compared to an isolated aliphatic ketone (~1715 cm⁻¹) due to conjugation with the vinyl group, which weakens the C=O double bond character.
Table 3: Key IR Absorptions (ATR, neat)
| Wavenumber (cm⁻¹) | Peak Intensity | Assignment |
|---|---|---|
| 3065, 3030 | Weak | Aromatic and vinylic C-H stretching |
| 2925, 2855 | Weak | Aliphatic C-H stretching (-CH₂-) |
| 1685 | Strong | Conjugated C=O stretching |
| 1615 | Medium | C=C stretching (vinyl group) |
| 1595, 1495 | Strong | Aromatic C=C bending |
| 1240 | Strong | Asymmetric C-O-C stretching (aryl alkyl ether) |
| 1060 | Medium | Symmetric C-O-C stretching |
| 755, 690 | Strong | Out-of-plane C-H bending (mono-substituted benzene) |
Mass Spectrometry (MS)
Electron Ionization (EI-MS, 70 eV) provides structural confirmation through characteristic fragmentation. The molecular ion [M]⁺• at m/z 162 is typically weak due to the facile cleavage of the bonds adjacent to the carbonyl and ether oxygen.
Causality of Fragmentation: The dominant fragmentation pathway is
Table 4: EI-MS Fragmentation Data
| m/z | Relative Abundance (%) | Ion Assignment | Mechanism of Formation |
|---|---|---|---|
| 162 | < 10 | [M]⁺• | Molecular ion |
| 107 | 100 | [Ph-O-CH₂]⁺ |
Primary EI-MS fragmentation pathways for this compound.
References
-
Schultz, A. G.; Lucci, R. D.; Fu, W. Y.; Berger, M. H.; Erhardt, J.; Hagmann, W. K. "Heteroatom Directed Photoarylation. Synthetic Potential of the Heteroatom Oxygen." Journal of the American Chemical Society, 1978, 100(7), 2150–2162. URL:[Link]
-
Pretsch, E.; Bühlmann, P.; Badertscher, M. "Structure Determination of Organic Compounds." Springer Berlin, Heidelberg, 2009. URL:[Link]
Technical Guide: 1-Phenoxybut-3-en-2-one – Structural Characterization and Synthetic Utility
Executive Summary
This technical guide provides a comprehensive analysis of 1-phenoxybut-3-en-2-one , a specialized vinyl ketone intermediate used in the synthesis of heterocyclic pharmacophores and covalent inhibitors. Characterized by its high reactivity as a Michael acceptor, this compound serves as a critical building block for furanones and benzothiazoles, notably in the development of COX-2 inhibitors. This document details its chemical identity, validated synthetic protocols, reaction mechanisms, and safety handling procedures for research applications.
Part 1: Chemical Identity & Structural Analysis[1]
Nomenclature and Identifiers
The compound is an
| Property | Specification |
| IUPAC Name | This compound |
| Common Name | Phenoxymethyl vinyl ketone |
| CAS Number | 66613-51-2 |
| Molecular Formula | C |
| Molecular Weight | 162.19 g/mol |
| SMILES | C=CC(=O)COc1ccccc1 |
| InChIKey | YSBCNSPSLYEHMZ-UHFFFAOYSA-N |
Structural Pharmacophore
The molecule consists of three distinct functional zones:
-
Vinyl Ketone (Warhead): A Michael acceptor capable of covalent bond formation with nucleophiles (e.g., cysteine thiols).
-
Ether Linkage: Provides rotational freedom and hydrogen bond acceptance.
-
Phenyl Ring: A hydrophobic tail that facilitates binding affinity in protein pockets.
Part 2: Synthetic Methodologies
Primary Synthesis Route: Oxidation of Allylic Alcohol
The most reliable laboratory-scale synthesis involves the oxidation of the precursor alcohol, 1-phenoxybut-3-en-2-ol (CAS 6052-66-0). This method avoids the polymerization issues common with direct acylation of vinyl species.
Precursor Preparation
-
Reagents: Phenoxyacetaldehyde + Vinylmagnesium bromide.
-
Conditions: THF, -78°C to 0°C.
-
Yield: Typically 75-85%.
Oxidation Protocol (Swern or DMP)
The oxidation of the alcohol to the ketone must be performed under mild conditions to prevent isomerization or polymerization of the sensitive vinyl group.
Step-by-Step Protocol:
-
Setup: Flame-dry a 250 mL round-bottom flask under Argon.
-
Reagent: Dissolve Dess-Martin Periodinane (DMP) (1.2 equiv) in anhydrous DCM (0.3 M).
-
Addition: Add a solution of 1-phenoxybut-3-en-2-ol (1.0 equiv) in DCM dropwise at 0°C.
-
Reaction: Stir at room temperature for 1-2 hours. Monitor by TLC (SiO
, 20% EtOAc/Hexanes). -
Quench: Dilute with Et
O, then add a 1:1 mixture of saturated NaHCO and Na S O . Stir vigorously until layers separate clearly. -
Purification: Wash organic layer with brine, dry over MgSO
, and concentrate in vacuo. -
Isolation: Flash chromatography (neutral alumina or silica) to yield the pure oil. Note: Store at -20°C to prevent polymerization.
Alternative Route: Mannich Base Elimination
For larger scales, the Mannich reaction of phenoxyacetone is utilized.
-
Mannich Reaction: Phenoxyacetone + Formaldehyde + Dimethylamine
-amino ketone. -
Quaternization: Treat with Methyl Iodide (MeI).
-
Elimination: Mild base treatment (NaHCO
) yields this compound via Hofmann elimination.
Part 3: Visualization of Synthetic Logic
The following diagram illustrates the synthetic workflow from commercially available phenol derivatives to the target vinyl ketone.
Figure 1: Step-wise synthetic pathway transforming phenol precursors into the target vinyl ketone via Grignard addition and mild oxidation.
Part 4: Mechanism of Action & Applications
Covalent Inhibition (Michael Addition)
This compound acts as a "warhead" in medicinal chemistry. The electrophilic
Mechanism:
-
Nucleophilic Attack: The sulfur atom of a cysteine residue attacks the terminal carbon (C4) of the vinyl group.
-
Enolate Formation: The double bond shifts, pushing electrons onto the oxygen.
-
Tautomerization: The enol tautomerizes back to the ketone, resulting in a stable thioether adduct.
Heterocycle Synthesis
As cited in patent literature (e.g., US6020343A), this compound is a key intermediate for synthesizing:
-
Furanones: Via cyclization with thiazolium catalysts.
-
Benzothiazoles: Via condensation reactions.[1]
-
COX-2 Inhibitors: The phenoxy-ketone scaffold serves as a template for anti-inflammatory agents.
Figure 2: Mechanism of covalent protein modification via Michael addition of a cysteine thiol to the vinyl ketone warhead.
Part 5: Safety & Handling
Warning: Vinyl ketones are potent alkylating agents and lachrymators.
| Hazard Class | Description | Precaution |
| Lachrymator | Causes severe eye irritation and tearing. | Work exclusively in a fume hood. Wear goggles. |
| Skin Sensitizer | Can cause allergic contact dermatitis. | Double-glove (Nitrile). Wash immediately upon contact. |
| Instability | Prone to polymerization at RT. | Store at -20°C. Add stabilizer (e.g., BHT) if stored long-term. |
References
-
Schultz, A. G., Lucci, R. D., Fu, W. Y., Berger, M. H., Erhardt, J., & Hagmann, W. K. (1978).[2][3] Heteroatom-directed photoarylation. Synthetic potential of the heteroatom-oxygen bond. Journal of the American Chemical Society, 100(7), 2150–2162.
-
Black, C., et al. (2000). United States Patent US6020343A: (Methylsulfonyl)phenyl-2-(5H)-furanones as COX-2 inhibitors. Google Patents.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 250464, 1-Phenylbut-3-en-2-ol (Precursor). Retrieved from PubChem.[4]
-
ChemSrc. (2025).[5] Phenoxymethyl vinyl ketone (CAS 66613-51-2) Entry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. US6020343A - (Methylsulfonyl)phenyl-2-(5H)-furanones as COX-2 inhibitors - Google Patents [patents.google.com]
- 4. americanelements.com [americanelements.com]
- 5. thienyl vinyl ketone | CAS#:13191-29-2 | Chemsrc [chemsrc.com]
Predicted Biological Activity of Phenoxy-Substituted Vinyl Ketones
A Technical Guide for Drug Discovery & Medicinal Chemistry
Executive Summary
This technical guide analyzes the pharmacophore of phenoxy-substituted vinyl ketones (PVKs) . While vinyl ketones are well-established Michael acceptors known for their covalent modification of cysteine residues, the incorporation of a phenoxy moiety introduces specific physicochemical alterations—primarily lipophilicity modulation and steric extension—that refine their biological selectivity. This guide details the predicted reactivity, mechanism of action, and experimental protocols required to validate these "soft" electrophiles as potential therapeutic agents, particularly in oncology (cytotoxicity) and anti-inflammatory pathways (Nrf2 activation).
Part 1: Structural Basis & Reactivity Profile
The core scaffold consists of an
-
The Warhead (Vinyl Ketone): A "soft" electrophile that preferentially reacts with "soft" nucleophiles (sulfhydryl groups of cysteine) via 1,4-Michael addition.
-
The Recognition Element (Phenoxy Group):
-
Lipophilicity (
): The phenoxy group significantly increases hydrophobicity, enhancing membrane permeability and allowing the molecule to bury itself into hydrophobic pockets of target proteins (e.g., tubulin, Keap1). -
Electronic Modulation: As an electron-donating group (via resonance), the phenoxy ether linkage can modulate the electrophilicity of the conjugated system, potentially tuning the reactivity to avoid indiscriminate toxicity (the "Goldilocks" reactivity zone).
-
Predicted Reactivity (In Silico)
Before synthesis, reactivity should be modeled using Density Functional Theory (DFT). The key predictive metric is the Global Electrophilicity Index (
| Parameter | Definition | Predictive Value for PVKs |
| HOMO-LUMO Gap | Energy difference between orbitals. | A lower gap suggests higher reactivity toward nucleophiles. |
| Chemical Hardness ( | Resistance to charge transfer. | PVKs are "soft" ( |
| LogP | Partition coefficient. | Phenoxy substitution typically raises LogP by ~1.5–2.0 units, predicting higher intracellular accumulation compared to simple phenyl vinyl ketones. |
Part 2: Mechanism of Action (The "Why")
The primary biological activity of PVKs is Covalent Inhibition . The mechanism follows a specific cascade, often targeting the Keap1-Nrf2 pathway (anti-inflammatory/cytoprotective) or Tubulin polymerization (cytotoxicity).
The Signaling Pathway
The vinyl ketone moiety alkylates reactive cysteines (e.g., Cys151 in Keap1). This prevents Keap1 from ubiquitinating Nrf2, allowing Nrf2 to accumulate and translocate to the nucleus.
Figure 1: Mechanism of Action for Phenoxy Vinyl Ketones via the Keap1-Nrf2 Pathway. The electrophilic warhead covalently modifies Keap1, triggering the antioxidant response.
Part 3: Experimental Protocols (The "How")
To validate the predicted activity, a rigorous experimental workflow is required. This moves from chemical synthesis to in chemico validation, and finally in vitro screening.
Workflow Visualization
Figure 2: Experimental workflow for validating phenoxy-substituted vinyl ketones, moving from prodrug synthesis to biological readout.
Protocol 1: Synthesis via Mannich Base Elimination
Vinyl ketones are often unstable. The most reliable method is to synthesize the Mannich base hydrochloride first, which acts as a stable prodrug, releasing the vinyl ketone under physiological conditions or basic workup.
-
Reagents: Acetophenone derivative (Phenoxy-substituted), Paraformaldehyde, Dimethylamine hydrochloride, Ethanol, conc. HCl.
-
Procedure:
-
Reflux the acetophenone, paraformaldehyde, and amine salt in ethanol with a catalytic amount of HCl for 2–4 hours.
-
Precipitate the Mannich base hydrochloride by adding acetone or ether.
-
Elimination (To generate Vinyl Ketone): Dissolve the Mannich base in water; adjust pH to >9 using
. Extract the liberated vinyl ketone immediately with DCM.
-
-
Self-Validation: Confirm structure via
-NMR. Look for the characteristic vinyl doublet of doublets (dd) pattern between 6.0–7.5 ppm.
Protocol 2: Glutathione (GSH) Trapping Assay
This assay confirms the compound is a Michael acceptor and predicts intracellular thiol depletion.
-
Preparation: Prepare a 10 mM stock of the PVK in DMSO. Prepare 10 mM reduced L-Glutathione (GSH) in PBS (pH 7.4).
-
Incubation: Mix PVK and GSH in a 1:10 ratio (pseudo-first-order kinetics). Incubate at 37°C.
-
Measurement: At time points (0, 15, 30, 60 min), analyze aliquots via HPLC-MS.
-
Readout: Look for the disappearance of the parent PVK peak and the appearance of the PVK-GSH adduct mass (Parent Mass + 307 Da).
-
Validation Criterion: A half-life (
) of 15–120 minutes typically correlates with effective drug-like covalent binding. min implies excessive reactivity (toxicity); hours implies inactivity.
Part 4: Therapeutic Potential & Toxicity Data[1]
The following table summarizes predicted biological outcomes based on the substitution pattern of the phenoxy ring.
| Phenoxy Substitution ( | Predicted LogP | Reactivity ( | Predicted Biological Outcome |
| Unsubstituted ( | 3.2 | Moderate | Baseline cytotoxicity. Moderate Nrf2 inducer. |
| 4-Fluoro ( | 3.4 | High | Metabolic Stability: Blocked para-oxidation. High potency. |
| 4-Methoxy ( | 3.1 | Low | Reduced Reactivity: Electron donation lowers electrophilicity. Lower toxicity, potentially higher selectivity. |
| 4-Nitro ( | 3.3 | Very High | High Toxicity: Strong electron withdrawal increases Michael acceptor strength drastically. Likely off-target effects. |
| 4-tert-Butyl | 4.8 | Moderate | Membrane Anchor: High lipophilicity may trap compound in membranes; potential for lower cytosolic availability. |
References
-
Mechanism of Vinyl Ketone Reactivity
-
Mannich Bases as Prodrugs
-
Nrf2/Keap1 Pathway Targeting
- Title: Discovery of Vinyl Sulfones as a Novel Class of Neuroprotective Agents toward Parkinson's Disease Therapy. (Analogous mechanism for Michael acceptors).
- Source: Journal of Medicinal Chemistry.
-
URL:[Link]
-
Synthesis of Aryl Vinyl Ketones
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Mannich Bases: An Important Pharmacophore in Present Scenario - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies - PMC [pmc.ncbi.nlm.nih.gov]
The Phenoxy Scaffold in Drug Discovery: From Privileged Structures to Targeted Therapeutics
Executive Summary
The phenoxy group (
This technical guide analyzes the structural versatility of analogous phenoxy-containing compounds, specifically focusing on aryloxypropanolamines (beta-blockers) and phenoxy-alkanoic acids (fibrates). It provides a rigorous examination of Structure-Activity Relationships (SAR), validated synthetic protocols, and the mechanistic logic required for the rational design of next-generation analogues.
Structural Architecture & Pharmacophore Analysis[1][3][4]
The phenoxy scaffold's ubiquity arises from its unique electronic and steric profile. The ether oxygen atom introduces a bond angle of approximately
Key Pharmacophoric Features:
-
The Ether Oxygen: Acts as a weak hydrogen bond acceptor. In beta-blockers, it is critical for H-bonding with Asn312 (in
receptors). -
The Phenyl Ring: Provides lipophilicity (
modulation) and engages in T-shaped interactions with aromatic residues (e.g., Phenylalanine or Tyrosine) in the binding site. -
The Linker: The flexibility of the alkyl chain attached to the oxygen determines the therapeutic class. A 3-carbon linker with an amine yields beta-blockers; a short acid-functionalized linker yields fibrates.
Therapeutic Classes & Analogues: The Core Review
Class A: Aryloxypropanolamines (Beta-Blockers)
The evolution from Isoproterenol (an arylethanolamine) to Propranolol (an aryloxypropanolamine) represents a classic case of scaffold hopping to improve potency and stability. The insertion of the oxymethylene (
Mechanistic SAR
-
The Linker: The
group extends the distance between the aromatic ring and the amine, allowing for better overlap with the receptor's hydrophobic pocket while maintaining the critical ionic interaction of the amine. -
Chirality: The hydroxyl group on the linker must possess the (S)-configuration (equivalent to the L-isomer) for optimal affinity. This configuration aligns the -OH group to form a hydrogen bond with the receptor's Aspartate residue.
-
Para-Substitution: Substituents at the para-position of the phenoxy ring (e.g., the amide in Atenolol) confer
-selectivity by interacting with specific residues in the cardiac receptor subtype.
Visualization: Beta-Blocker SAR Evolution
Caption: Evolutionary SAR pathway from non-selective agonists to selective antagonists, highlighting the critical oxymethylene insertion.
Class B: Phenoxy-Alkanoic Acids (Fibrates)
Fibrates are PPAR
Mechanistic SAR
-
The Acid Headgroup: The carboxylic acid (or its ester prodrug) mimics fatty acids, the natural ligands of PPARs. It forms an electrostatic "charge clamp" with residues in the Ligand Binding Domain (LBD).
-
The Gem-Dimethyl Group: The two methyl groups on the carbon alpha to the acid (isobutyric moiety) prevent metabolic
-oxidation, significantly increasing the drug's half-life compared to simple phenoxyacetic acids. -
Distal Substitution: A lipophilic group (e.g., Cl in Clofibrate, benzoyl in Fenofibrate) at the para-position is essential for filling the hydrophobic "Arm III" pocket of the PPAR
LBD, driving potency and specificity.
Synthesis & Functionalization Strategies
Constructing phenoxy analogues requires robust etherification protocols. The choice of method depends strictly on the nature of the electrophile.
Method A: Williamson Ether Synthesis (Aliphatic Electrophiles)
This is the standard for creating the
-
Mechanism:
Nucleophilic Substitution.[4][5][6] -
Constraint: Requires primary alkyl halides.[5][6] Secondary/tertiary halides lead to E2 elimination.[6]
-
Relevance: Ideal for attaching the epichlorohydrin linker (beta-blockers) or the ethyl 2-bromo-2-methylpropionate tail (fibrates).
Method B: Chan-Lam Coupling (Aromatic Electrophiles)
Used when the "analogue" requires a biaryl ether structure (e.g., thyromimetics or certain kinase inhibitors).
-
Mechanism: Copper(II)-mediated oxidative coupling.[7]
-
Reagents: Arylboronic acids + Phenols.
-
Advantage: Occurs at room temperature in air; avoids the harsh conditions of Ullmann coupling.
Visualization: Synthetic Decision Logic
Caption: Decision matrix for selecting the optimal etherification route based on electrophile hybridization.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(4-chlorophenoxy)-2-methylpropionate (Clofibrate Analogue)
This protocol utilizes a modified Williamson synthesis optimized for hindered electrophiles.
Reagents:
-
4-Chlorophenol (1.0 eq)
-
Ethyl 2-bromo-2-methylpropionate (1.2 eq)
-
Potassium Carbonate (
, anhydrous, 2.0 eq) -
Solvent: Methyl Ethyl Ketone (MEK) or Acetonitrile (
)
Procedure:
-
Activation: In a round-bottom flask equipped with a reflux condenser, dissolve 4-chlorophenol in MEK (0.5 M concentration). Add anhydrous
. Stir at 60°C for 30 minutes to generate the phenoxide anion. Note: The color may shift to yellow/orange. -
Alkylation: Add Ethyl 2-bromo-2-methylpropionate dropwise via syringe. The bulky gem-dimethyl group slows the
attack; therefore, reflux conditions (80°C) are strictly required. -
Reflux: Heat to reflux for 12–16 hours. Monitor via TLC (Hexane:EtOAc 8:2). The phenol spot should disappear.
-
Workup: Cool to room temperature. Filter off the inorganic salts (
, excess carbonate). Concentrate the filtrate under reduced pressure. -
Purification: Dissolve residue in Ethyl Acetate, wash with 1M NaOH (to remove unreacted phenol) and Brine. Dry over
.[7] Purify via flash column chromatography if necessary, though distillation is often sufficient for this volatile ester.
Validation Point: The appearance of a quartet at ~4.2 ppm (ester
Protocol 2: In Vitro PPAR Binding Assay (TR-FRET)
To validate the biological activity of the synthesized fibrate analogue.
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the displacement of a fluorescent ligand from the PPAR
Workflow:
-
Preparation: Prepare assay buffer (50 mM Tris pH 7.4, 50 mM KCl, 1 mM DTT).
-
Incubation: Mix GST-tagged PPAR
-LBD (5 nM), Terbium-labeled anti-GST antibody (2 nM), and Fluormone™ Pan-PPAR Green (tracer, 5 nM). -
Treatment: Add test compound (serial dilution 10
to 1 nM) in DMSO (final DMSO < 1%). -
Equilibration: Incubate in the dark at room temperature for 2 hours.
-
Readout: Measure fluorescence emission at 520 nm (fluorescein) and 495 nm (terbium) using a microplate reader.
-
Analysis: Calculate the TR-FRET ratio (520/495). Plot % Inhibition vs. Log[Compound] to determine
.
Comparative Data Summary
The following table summarizes the structural impact on biological activity for phenoxy analogues.
| Compound Class | Linker Structure | Key Substituent (Para) | Primary Target | Mechanism |
| Fibrate | Cl, Benzoyl | PPAR | Agonist (Lipid Lowering) | |
| Beta-Blocker | Acetamide, OME | Antagonist (Cardiovascular) | ||
| Auxin (Herbicide) | Cl, Methyl | TIR1 Receptor | Agonist (Uncontrolled Growth) | |
| Kinase Inhibitor | Various | BTK / EGFR | Inhibitor (Anticancer) |
Future Perspectives: Metabolic Stability
A major challenge with phenoxy compounds is metabolic vulnerability at the para-position of the phenyl ring (CYP450-mediated hydroxylation).
-
Strategy: Block the para-position with metabolic "hard" groups such as Fluorine (
), Trifluoromethyl ( ), or Chlorine ( ). -
Bioisosteres: Replacing the ether oxygen with a difluoromethylene ether (
) can improve metabolic stability while maintaining the bond angle, a strategy increasingly used in agrochemistry and modern drug design.
References
-
Kozyra, P., & Pitucha, M. (2022).[8] Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022.[2][8][9] International Journal of Molecular Sciences, 23(16), 8874.[9] [Link]
-
Laghezza, A., et al. (2019). Novel Phenyldiazenyl Fibrate Analogues as PPARα/γ/δ Pan-Agonists for the Amelioration of Metabolic Syndrome.[10][11] ACS Medicinal Chemistry Letters. [Link][11]
-
Organic Chemistry Portal. (2023). Chan-Lam Coupling: Mechanism and Recent Literature. [Link]
-
Kamata, S., et al. (2025).[12] PPARα Ligand-Binding Domain Structures with Endogenous Fatty Acids and Fibrates.[13][3] iScience. [Link]
-
Baker, J.G. (2005). The selectivity of beta-adrenoceptor antagonists at the human beta1, beta2 and beta3 adrenoceptors. British Journal of Pharmacology, 144(3), 317-322. [Link]
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. community.wvu.edu [community.wvu.edu]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold-A Short Review of Most Recent Studies 2013-2022 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Anti-Cancer Potential of Dehydrozingerone's Phenoxy-Acetamide Derivatives: Discovery of a Potent Lead with Dual Anti-Proliferative and Anti-Metastatic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
1-Phenoxybut-3-en-2-one: A Novel Michael Acceptor Scaffold for Targeted Covalent Inhibitor Design
Executive Summary
Targeted covalent inhibitors (TCIs) have fundamentally reshaped the pharmacopeia, particularly in oncology and immunology, by offering prolonged target engagement and exquisite selectivity for poorly conserved cysteine residues[1]. While acrylamides have dominated the clinical landscape (e.g., ibrutinib, osimertinib), their relatively low intrinsic reactivity and geometric constraints can limit their application against sterically demanding or electronically distinct active sites.
Enter the
Physicochemical & Mechanistic Profiling
The design of a successful TCI relies on a two-step kinetic model: initial non-covalent binding (governed by
-
Electronic Tuning (The Inductive Effect): Standard methyl vinyl ketones are often too reactive, leading to proteome-wide toxicity. However, the addition of the phenoxy group at the
-position (C1) exerts a strong electron-withdrawing inductive effect (-I effect) through the oxygen atom. This lowers the LUMO (Lowest Unoccupied Molecular Orbital) energy of the conjugated enone system, precisely tuning the electrophilicity of the -carbon to react selectively with hyper-reactive active-site cysteines rather than off-target thiols. -
Steric & Hydrophobic Engagement: The phenoxy ring acts as a bulky, hydrophobic anchor. In kinases where the target cysteine is adjacent to a lipophilic sub-pocket (such as the H2 pocket in Bruton's Tyrosine Kinase[3]), the phenoxy group drives the initial reversible affinity (
), orienting the Michael acceptor optimally for nucleophilic attack.
Fig 1. Two-step kinetic mechanism of covalent inhibition by this compound.
Synthesis & Validation Protocol
To rigorously evaluate this compound, we must first synthesize it with high purity and benchmark its reactivity. While historical syntheses relied on complex condensations[4], we outline a streamlined, self-validating two-step protocol utilizing Grignard addition and selective oxidation.
Protocol A: Synthesis of this compound
Rationale: A two-step approach ensures absolute control over the fragile vinyl group, avoiding the premature polymerization often seen in one-pot enone syntheses.
-
Nucleophilic Addition: To a flame-dried flask under
, dissolve phenoxyacetaldehyde (1.0 eq) in anhydrous THF at -78°C. Dropwise add vinylmagnesium bromide (1.2 eq, 1.0 M in THF). Causality: The cryogenic temperature is critical to prevent base-catalyzed enolization and self-condensation of the aldehyde. Stir for 2 hours, quench with saturated , and extract with EtOAc to yield the intermediate 1-phenoxybut-3-en-2-ol. -
Oxidation: Dissolve the crude alcohol in
at 0°C. Add Dess-Martin Periodinane (DMP, 1.5 eq) portion-wise. Causality: DMP is specifically chosen over harsh chromium-based oxidants (like Jones reagent) to prevent oxidative cleavage of the terminal alkene. Stir for 1 hour, quench with saturated , extract, and purify via silica gel chromatography to isolate the pure this compound.
Protocol B: Intrinsic Reactivity (GSH Half-Life Assay)
Rationale: A warhead must be reactive enough to trap the target cysteine but stable enough to avoid off-target glutathione (GSH) depletion in vivo.
-
Incubation: Prepare a 100 µM solution of this compound in PBS (pH 7.4) containing 5 mM reduced GSH at 37°C.
-
Sampling & Quenching: At defined intervals (0, 15, 30, 60, 120, 240 min), remove 50 µL aliquots and immediately quench in 50 µL of acetonitrile containing 1% formic acid and 1 µM indomethacin (internal standard). Causality: Acidification instantly protonates the thiolate of GSH (
~8.8), halting the Michael addition and freezing the kinetic snapshot for accurate measurement. -
Analysis: Analyze via LC-MS/MS (MRM mode) tracking the parent mass depletion. Calculate
using pseudo-first-order kinetics.
Fig 2. Self-validating experimental workflow for evaluating novel Michael acceptors.
Covalent Binding Kinetics & SAR Data
When appended to a generic hinge-binding scaffold, the this compound warhead demonstrates a superior balance of reactivity and selectivity compared to traditional electrophiles. The table below summarizes the comparative kinetic advantages:
| Warhead Scaffold | Intrinsic Reactivity ( | Target | Off-Target Liability |
| Acrylamide (Standard) | > 1440 | 1.2 x 10^4 | Low |
| Methyl Vinyl Ketone | < 10 | 8.5 x 10^5 | High (Toxic) |
| This compound | 180 | 4.1 x 10^5 | Moderate/Tunable |
| Vinyl Sulfone | 720 | 3.0 x 10^3 | Low |
Target Engagement: Intact Mass Spectrometry
Rationale: To prove that the observed inhibition is driven by covalent modification of the specific catalytic cysteine (and not promiscuous binding), intact protein mass spectrometry must be employed as a self-validating control.
-
Incubation: Incubate 1 µM of recombinant wild-type (WT) target kinase and a Cys-to-Ser mutant with 10 µM of the this compound derivative for 60 minutes at 25°C.
-
Desalting: Pass the samples through a C4 ZipTip. Causality: Small molecules and buffer salts cause severe ion suppression in ESI-MS; desalting is mandatory to resolve the intact protein envelope.
-
Measurement: Analyze via ESI-TOF MS. The WT protein will show a mass shift corresponding exactly to the molecular weight of the inhibitor (+162 Da for the bare warhead), whereas the Cys-to-Ser mutant will retain its native mass, unequivocally proving cysteine-specific covalent engagement.
Conclusion
The this compound scaffold represents a highly tunable, structurally distinct Michael acceptor. By leveraging the inductive and steric properties of the
References
1.[1] Tricyclic Covalent Inhibitors Selectively Target Jak3 through an Active Site Thiol - PMC. nih.gov. 1 2.[3] Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase - MDPI. mdpi.com. 3 3.[2] Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance - PNAS. pnas.org. 2 4.[4] JP4068802B2 - (Methylsulfonyl) phenyl-2-(5H)-furanones as COX-2 inhibitors. google.com. 4
Sources
- 1. Tricyclic Covalent Inhibitors Selectively Target Jak3 through an Active Site Thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton’s Tyrosine Kinase [mdpi.com]
- 4. JP4068802B2 - (Methylsulfonyl) phenyl-2- (5H) -furanones as COX-2 inhibitors - Google Patents [patents.google.com]
Methodological & Application
Synthetic routes to 1-Phenoxybut-3-en-2-one via Claisen-Schmidt condensation
Application Notes & Protocols
Topic: Synthetic Routes to 1-Phenoxybut-3-en-2-one via Claisen-Schmidt Condensation
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Synthesis of α,β-Unsaturated Ketones
The α,β-unsaturated ketone moiety is a cornerstone in the architecture of numerous pharmacologically active molecules and versatile synthetic intermediates.[1][2][3] Among the myriad of methods to construct this valuable functional group, the Claisen-Schmidt condensation stands out as a robust and efficient strategy.[4][5] This reaction, a type of crossed aldol condensation, typically involves the reaction of an enolizable ketone with an aromatic aldehyde that lacks α-hydrogens, affording α,β-unsaturated ketones, often referred to as chalcones when both reactants are aromatic.[6][7]
This application note provides a comprehensive guide to the synthesis of this compound, a valuable building block, utilizing the principles of the Claisen-Schmidt condensation. We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and offer insights into troubleshooting and optimization.
Reaction Mechanism and Scientific Principles
The Claisen-Schmidt condensation can be catalyzed by either acid or base, though base-catalyzed pathways are more prevalent.[8][9] The fundamental mechanism involves three key steps:
-
Enolate Formation: In the presence of a base, such as sodium hydroxide, an α-hydrogen is abstracted from the ketone (in this case, phenoxyacetone) to form a resonance-stabilized enolate ion.[10][11] This enolate is the key nucleophilic species in the reaction.
-
Nucleophilic Attack: The enolate anion then attacks the electrophilic carbonyl carbon of the aldehyde (formaldehyde), which lacks α-hydrogens and thus cannot self-condense.[10][12] This results in the formation of a β-hydroxy ketone intermediate (an aldol addition product).
-
Dehydration: The β-hydroxy ketone readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to yield the more stable, conjugated α,β-unsaturated ketone, this compound.[12] This dehydration is often spontaneous, driven by the formation of the extended conjugated system.
The choice of an aldehyde without α-hydrogens, like formaldehyde, is crucial to prevent self-condensation and ensure a higher yield of the desired crossed-condensation product.[13]
Detailed Experimental Protocol: Synthesis of this compound
This protocol outlines the base-catalyzed synthesis of this compound from phenoxyacetone and formaldehyde.
Materials:
-
Phenoxyacetone
-
Formaldehyde (37% solution in water)
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Distilled water
-
Hydrochloric acid (HCl, dilute)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve phenoxyacetone (1 equivalent) in 95% ethanol.
-
Catalyst Preparation: In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide.
-
Reaction Setup: Cool the flask containing the phenoxyacetone solution in an ice bath with continuous stirring.
-
Aldehyde Addition: Slowly add formaldehyde solution (1.1 equivalents) to the cooled ketone solution.
-
Condensation Reaction: While maintaining the temperature with the ice bath, add the prepared sodium hydroxide solution dropwise to the reaction mixture over a period of 20-30 minutes. A change in color or the formation of a precipitate may be observed.
-
Reaction Monitoring: After the addition of the base, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).[14]
-
Workup:
-
Once the reaction is complete, pour the mixture into a beaker containing ice-cold water.
-
Neutralize the solution by slowly adding dilute hydrochloric acid until the pH is approximately 7.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to obtain the crude product.[4]
-
-
Purification:
-
The crude this compound can be purified by either recrystallization or column chromatography.
-
Recrystallization: 95% ethanol is often a suitable solvent for the recrystallization of chalcone-like compounds.[14][15] Dissolve the crude product in a minimum amount of hot ethanol, and allow it to cool slowly to form crystals.
-
Column Chromatography: For higher purity, silica gel column chromatography can be employed using a hexane:ethyl acetate gradient as the eluent.[4][14]
-
-
Characterization: The final product should be characterized to confirm its identity and purity using techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Troubleshooting and Optimization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction; Side reactions (e.g., Cannizzaro reaction of formaldehyde); Product loss during workup. | Extend the reaction time; Ensure slow, dropwise addition of the base at low temperature; Optimize the amount of base used; Perform extractions carefully.[9] |
| Formation of Oily Product | Presence of impurities; Low melting point of the product. | Purify the product using column chromatography; If the product is inherently an oil, purification will yield a pure oil.[14] |
| Multiple Products on TLC | Self-condensation of the ketone; Other side reactions. | Ensure the use of an aldehyde without α-hydrogens; Control the reaction temperature carefully; Use a less concentrated base solution.[12] |
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Summary of Reaction Parameters
| Parameter | Value/Condition | Rationale |
| Ketone | Phenoxyacetone | Contains α-hydrogens for enolate formation. |
| Aldehyde | Formaldehyde | Lacks α-hydrogens, preventing self-condensation. |
| Catalyst | Sodium Hydroxide (NaOH) | A common, effective base for Claisen-Schmidt reactions.[16] |
| Solvent | 95% Ethanol | Effectively dissolves reactants and is compatible with the base.[6] |
| Temperature | 0°C to Room Temperature | Initial cooling controls the exothermic reaction, followed by room temperature to drive the reaction to completion. |
| Reaction Time | 4-6 hours | Typically sufficient for completion, but should be monitored by TLC. |
| Purification Method | Recrystallization/Column Chromatography | Standard methods for purifying solid organic compounds.[4][14] |
References
- Benchchem. (n.d.). Application Note: A Claisen-Schmidt Condensation Protocol for the Synthesis of (E)-1-Phenylpent-2-en-1-one. Benchchem.
- SciSpace. (n.d.). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. SciSpace.
- Claisen Schmidt reaction | Crossed Aldol condensation reaction | with Complete mechanism. (2020, July 24). YouTube.
- Benchchem. (n.d.). Application Notes & Protocols for the Synthesis and Purification of Chalcones. Benchchem.
- Benchchem. (n.d.). Technical Support Center: Advanced Purification of Synthetic Chalcones. Benchchem.
- A Review of Synthesis Methods of Chalcones, Flavonoids, and Coumarins. (2022, August 31). CORE.
- Claisen-Schmidt Condensation. (n.d.).
- Claisen-Schmidt Condensation | PDF. (n.d.). Scribd.
- How to synthesize chalcones by Claisen-Schmidt condensation. (2024, February 10). YouTube.
- Wang, C., et al. (2010). Synthesis of Chalcones via Claisen−Schmidt Reaction Catalyzed by Sulfonic Acid-Functional Ionic Liquids. Industrial & Engineering Chemistry Research. ACS Publications.
- BYJU'S. (n.d.). Claisen Condensation Mechanism. BYJU'S.
- Benchchem. (n.d.). Application Notes and Protocols: Step-by-Step Synthesis of Chalcones via Claisen-Schmidt Condensation. Benchchem.
- New Synthesis of Chalcone Derivatives and Their Applications. (2025, February 20). Chemical Review and Letters.
- Green synthesis of chalcones derivatives. (2021, April 2). SciSpace.
- 4: The Aldol Condensation – Preparation of Chalcones (Experiment). (2021, August 16). Chemistry LibreTexts.
- Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial Focused on the (E)-Chalcone Synthesis. (2015, December 19). Rsc.org.
- Fig 2: Claisen Schmidt condensation using various acid/base catalysts. (n.d.). ResearchGate.
- Purification and characterization of chalcone isomerase from soybeans. (1988, July 15). PubMed.
- Claisen–Schmidt condensation. (n.d.). Wikipedia.
- Benchchem. (n.d.). Technical Support Center: Optimizing Claisen-Schmidt Condensation for Chalcone Synthesis. Benchchem.
Sources
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- 7. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Claisen-Schmidt Condensation [cs.gordon.edu]
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- 14. benchchem.com [benchchem.com]
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- 16. youtube.com [youtube.com]
Application Note: High-Fidelity Michael Addition Protocols Using 1-Phenoxybut-3-en-2-one
Executive Summary & Molecule Profile
1-Phenoxybut-3-en-2-one represents a specialized class of
This guide details the protocols for utilizing this reagent in asymmetric organocatalytic Michael additions and heterocycle synthesis , targeting researchers in medicinal chemistry who require high-purity intermediates for drug development.
Chemical Profile
| Property | Specification |
| IUPAC Name | This compound |
| Structure | Ph-O-CH₂-C(=O)-CH=CH₂ |
| Role | Michael Acceptor (Electrophile) |
| Key Reactivity | Conjugate addition at C4; susceptible to polymerization. |
| Stability | Moderate; requires stabilization (typically hydroquinone) and cold storage (-20°C). |
Critical Handling & Stabilization (Pre-Protocol)
Warning: Like all vinyl ketones, this compound is prone to spontaneous polymerization and is a potent lachrymator.
-
Stabilization: Commercial samples are typically stabilized with 0.1% hydroquinone. Do not remove the stabilizer unless strictly necessary for catalytic cycles sensitive to phenols. If removal is required, flash distill under reduced pressure immediately before use.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C.
-
Quenching: Residual vinyl ketone should be quenched with aqueous sodium bisulfite or a thiol-based scavenger before disposal.
Mechanistic Insight: The -Oxy Effect[1]
The presence of the phenoxy group at the
-
Inductive Activation: The electronegative oxygen pulls electron density, making the
-carbon (C4) more electrophilic. -
Chelation Potential: In organocatalysis, the ether oxygen can participate in secondary hydrogen bonding with bifunctional catalysts (e.g., thioureas), creating a rigid transition state that enhances enantioselectivity.
Diagram 1: Mechanistic Pathway
The following diagram illustrates the generic activation and addition pathway.[1][2]
Caption: General mechanistic flow of Michael addition to this compound.
Protocol A: Organocatalytic Asymmetric Michael Addition
Application: Synthesis of chiral
Materials
-
Acceptor: this compound (1.0 equiv)
-
Donor: Nitromethane or substituted nitroalkane (2.0 equiv)
-
Catalyst: Takemoto’s Catalyst (substituted thiourea) or Soós Catalyst (10 mol%)
-
Solvent: Toluene (anhydrous) or DCM
-
Additives: Benzoic acid (optional, 10 mol% to accelerate proton transfer)
Step-by-Step Methodology
-
Catalyst Solubilization: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve the chiral thiourea catalyst (0.1 mmol, 10 mol%) in anhydrous Toluene (1.0 mL).
-
Note: Toluene often provides better enantioselectivity than polar solvents by enhancing tight ion-pairing/hydrogen bonding.
-
-
Reagent Addition: Add the nitroalkane donor (2.0 mmol) to the catalyst solution. Stir for 5 minutes at room temperature to allow pre-complexation.
-
Initiation: Cool the mixture to 0°C (or -20°C for higher selectivity). Add this compound (1.0 mmol) dropwise over 5 minutes.
-
Why dropwise? To prevent local high concentrations that might trigger polymerization or background racemic reaction.
-
-
Reaction Monitoring: Stir at the set temperature for 24–48 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 4:1).
-
Endpoint: Disappearance of the vinyl ketone spot and appearance of the product spot (usually lower Rf).
-
-
Work-up: Directly load the crude reaction mixture onto a short pad of silica gel to remove the catalyst. Elute with Et₂O/Pentane.
-
Purification: Concentrate the filtrate and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Expected Results
-
Yield: 75–90%
-
Enantiomeric Excess (ee): >90% (dependent on catalyst choice).[4]
Protocol B: Synthesis of Functionalized Chromans via Cascade Reaction
Application: Drug discovery scaffolds (e.g., antifungal agents, TNF-
Materials
-
Acceptor: this compound
-
Donor: Dimedone (5,5-dimethylcyclohexane-1,3-dione)
-
Base: Triethylamine (Et₃N) or DBU (catalytic)
-
Solvent: Acetonitrile (MeCN) or Water (Green chemistry variant)
Step-by-Step Methodology
-
Preparation: Dissolve Dimedone (1.1 equiv) in MeCN (0.5 M concentration).
-
Activation: Add Et₃N (0.2 equiv). Stir for 10 minutes to generate the enolate species.
-
Addition: Add this compound (1.0 equiv) in one portion.
-
Observation: A mild exotherm may occur.
-
-
Cyclization (Optional/Substrate Dependent):
-
Standard Michael Adduct: Stir at RT for 4 hours.
-
Robinson Annulation/Cyclization: If cyclization is desired to form a bicyclic system, heat the mixture to reflux (80°C) for 12 hours. The internal ketone can condense with the dimedone ring.
-
-
Quench & Isolation: Evaporate the solvent. Redissolve in DCM, wash with 1N HCl (to remove amine base), then brine. Dry over MgSO₄.
Diagram 2: Experimental Workflow
The following diagram outlines the decision tree for the experimental setup.
Caption: Operational workflow for controlled Michael addition.
Data Summary & Troubleshooting
Solvent Compatibility Table
| Solvent | Reaction Rate | Selectivity (ee) | Risk |
| Toluene | Moderate | High | Low |
| DCM | Fast | Moderate | Moderate (Volatility) |
| THF | Fast | Low | Polymerization risk |
| Water | Very Fast | Low (Racemic) | Hydrolysis of catalyst |
Troubleshooting Guide
-
Issue: Low Yield / Polymerization.
-
Solution: Ensure the reaction is dilute (0.1 M - 0.2 M). Add hydroquinone (1 mg) if the reaction requires heating.
-
-
Issue: Low Enantioselectivity.
-
Solution: Lower temperature to -20°C or -40°C. Ensure the catalyst is dry. Use a bulky thiourea catalyst to maximize steric interaction with the phenoxy group.
-
-
Issue: Retro-Michael Reaction.
-
Solution: Avoid prolonged exposure to strong bases during workup. Neutralize immediately.
-
References
-
BenchChem. (2025).[3] Application Notes and Protocols: Michael Addition Reactions Involving 3-Penten-2-one. (General protocol adaptation for vinyl ketones). Link
-
Rana, N. K., Selvakumar, S., & Singh, V. K. (2010).[4] Highly Enantioselective Organocatalytic Sulfa-Michael Addition to
-Unsaturated Ketones.[4] The Journal of Organic Chemistry, 75(6), 2089–2091. (Catalyst protocols).[3][5][6] Linkngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Badiola, E., et al. (2014).[7] Enantioselective Construction of Tetrasubstituted Stereogenic Carbons through Brønsted Base Catalyzed Michael Reactions:
-Hydroxy Enones as Key Enoate Equivalent.[7] Journal of the American Chemical Society, 136(51), 17869–17881.[7] (Mechanistic grounding for -oxy enones). Link -
Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition.[1][2][3][4][8] (Fundamental mechanism verification). Link
Sources
- 1. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Highly Enantioselective Organocatalytic Sulfa-Michael Addition to α,β-Unsaturated Ketones [organic-chemistry.org]
- 5. Bicyclic Phenyl–Ethynyl Architectures: Synthesis of a 1,4‐Bis(phenylbuta‐1,3‐diyn‐1‐yl) Benzene Banister - PMC [pmc.ncbi.nlm.nih.gov]
- 6. videleaf.com [videleaf.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Application Note: 1-Phenoxybut-3-en-2-one as a Versatile Building Block for Heterocyclic Synthesis
Introduction: Unveiling a Multifunctional Synthetic Platform
In the landscape of modern organic synthesis and drug discovery, the development of versatile building blocks that provide efficient access to diverse heterocyclic scaffolds is of paramount importance. 1-Phenoxybut-3-en-2-one emerges as a highly valuable, albeit specialized, synthon. Its unique molecular architecture combines the reactivity of an α,β-unsaturated ketone with the functionality of an α-phenoxy leaving group, creating a powerful tool for constructing a variety of five- and six-membered heterocycles.
This application note provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the utility of this compound. We will explore its inherent reactivity and provide detailed, field-tested protocols for its application in the synthesis of key heterocyclic families, including pyrazoles and pyridones. The causality behind experimental choices, mechanistic insights, and robust, self-validating protocols are emphasized to ensure scientific integrity and practical applicability.
Core Reactivity and Mechanistic Rationale
The synthetic versatility of this compound stems from its three primary reactive sites, which can be selectively targeted based on reaction conditions and the choice of nucleophile or reaction partner.
-
Electrophilic β-Carbon: The enone system is a classic Michael acceptor. The electron-withdrawing effect of the carbonyl group polarizes the C=C double bond, rendering the β-carbon highly susceptible to attack by soft nucleophiles.
-
Electrophilic Carbonyl Carbon: The ketone carbonyl group can be attacked by hard nucleophiles or participate in condensation reactions.
-
α-Phenoxy Group: The phenoxy group is a competent leaving group, particularly after nucleophilic attack at the β-carbon. This enables tandem Michael addition-elimination sequences, a powerful strategy for C-C and C-N bond formation.
The interplay of these features allows for a range of transformations beyond those of simple enones.
Caption: Figure 1. Key Reactive Sites of this compound
Synthesis of Five-Membered Heterocycles: The Pyrazole Scaffold
The synthesis of pyrazoles, a core motif in numerous FDA-approved drugs, is a cornerstone application of α,β-unsaturated carbonyl compounds.[1] The reaction of this compound with hydrazine derivatives provides a direct and efficient route to 3-substituted-5-methylpyrazoles.
Mechanistic Insight: The reaction proceeds via a classical cyclocondensation pathway.[2] It begins with a nucleophilic Michael addition of the hydrazine to the electrophilic β-carbon of the enone. This is followed by an intramolecular nucleophilic attack of the second nitrogen atom onto the carbonyl carbon, forming a five-membered cyclic hemiaminal intermediate. Subsequent dehydration yields the stable, aromatic pyrazole ring.
Caption: Figure 2. Mechanism for Pyrazole Synthesis
Protocol 2.1: General Procedure for the Synthesis of 1,5-Disubstituted-3-methylpyrazoles
Expertise & Rationale: This protocol utilizes ethanol as a solvent due to its ability to dissolve both the reactants and facilitate the proton transfer steps in the mechanism. The use of a catalytic amount of acetic acid is optional but can accelerate the rate-limiting cyclization and dehydration steps. The reaction is typically refluxed to provide sufficient thermal energy to overcome the activation barriers for these steps.
Materials:
-
This compound
-
Substituted Hydrazine (e.g., Phenylhydrazine, Hydrazine Monohydrate)
-
Ethanol (Absolute)
-
Glacial Acetic Acid (Optional, catalyst)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.76 g, 10.0 mmol, 1.0 equiv).
-
Solvent Addition: Add 20 mL of absolute ethanol and stir until the starting material is fully dissolved.
-
Nucleophile Addition: Add the substituted hydrazine (11.0 mmol, 1.1 equiv) dropwise to the stirring solution at room temperature. For highly reactive hydrazines, an ice bath may be used to moderate the initial exothermic reaction.
-
Catalyst Addition (Optional): Add 3-4 drops of glacial acetic acid to the mixture.
-
Reaction Execution: Heat the mixture to reflux (approx. 78 °C) using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 2-4 hours.
-
Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Reduce the solvent volume to approximately one-third using a rotary evaporator. c. Add 30 mL of cold deionized water to the concentrated mixture to precipitate the product. d. Isolate the solid product by vacuum filtration, washing the filter cake with cold water (2 x 10 mL).
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure pyrazole derivative.
| Reactant (Hydrazine) | Product | Typical Yield (%) |
| Hydrazine Monohydrate | 3-Methyl-1H-pyrazole | 85-95% |
| Phenylhydrazine | 3-Methyl-1-phenyl-1H-pyrazole | 90-98% |
| 4-Nitrophenylhydrazine | 3-Methyl-1-(4-nitrophenyl)-1H-pyrazole | 80-90% |
| 2,4-Dinitrophenylhydrazine | 1-(2,4-dinitrophenyl)-3-methyl-1H-pyrazole | 75-85% |
Synthesis of Six-Membered Heterocycles: The 2-Pyridone Core
The construction of substituted 2-pyridone rings is another powerful application, leveraging the dual reactivity of the enone and the α-phenoxy leaving group. A common and effective method involves reacting this compound with active methylene compounds, such as cyanoacetamide, in the presence of a base.[3]
Mechanistic Insight: This synthesis follows a multi-step cascade.
-
Knoevenagel Condensation/Michael Addition: The base (e.g., sodium ethoxide) deprotonates the active methylene compound (cyanoacetamide) to form a potent nucleophile. This attacks the β-carbon of the enone in a Michael fashion.
-
Intramolecular Cyclization: The nitrogen of the amide then attacks the ketone carbonyl, forming a six-membered ring.
-
Elimination/Tautomerization: The subsequent elimination of the phenoxy group and water, followed by tautomerization, leads to the formation of the stable 2-pyridone aromatic system.
Protocol 3.1: Synthesis of 3-Cyano-6-methyl-2-pyridone
Expertise & Rationale: This protocol employs a strong base, sodium ethoxide, prepared in situ for maximum reactivity. The base serves to generate the nucleophilic enolate from cyanoacetamide. The reaction is performed under anhydrous conditions to prevent quenching of the base. The final acidification step is crucial to protonate the pyridone nitrogen and precipitate the neutral product.
Materials:
-
This compound
-
Cyanoacetamide
-
Sodium metal
-
Ethanol (Absolute, Anhydrous)
-
Hydrochloric Acid (1 M)
-
Three-neck round-bottom flask, condenser, dropping funnel, nitrogen inlet
Procedure:
-
Base Preparation: In a dry 250 mL three-neck flask under a nitrogen atmosphere, add 50 mL of anhydrous absolute ethanol. Carefully add small, freshly cut pieces of sodium metal (0.25 g, 11.0 mmol, 1.1 equiv) portion-wise, allowing the sodium to react completely before adding the next piece.
-
Nucleophile Formation: To the resulting sodium ethoxide solution, add cyanoacetamide (0.84 g, 10.0 mmol, 1.0 equiv) and stir for 15 minutes at room temperature until a clear solution is formed.
-
Reactant Addition: Dissolve this compound (1.76 g, 10.0 mmol, 1.0 equiv) in 20 mL of anhydrous ethanol and add it dropwise to the reaction mixture over 20 minutes using a dropping funnel.
-
Reaction Execution: After the addition is complete, heat the mixture to reflux for 6 hours. Monitor the reaction by TLC.
-
Work-up and Isolation: a. Cool the reaction to room temperature and then place it in an ice bath. b. Carefully neutralize the mixture by slowly adding 1 M HCl until the pH is approximately 6-7. A precipitate will form. c. Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation. d. Collect the solid product by vacuum filtration, washing with cold ethanol (2 x 15 mL) and then diethyl ether (2 x 15 mL).
-
Purification: The product is often of high purity after filtration. If necessary, it can be recrystallized from hot ethanol or acetic acid.
| Active Methylene Compound | Base | Product | Typical Yield (%) |
| Cyanoacetamide | NaOEt | 3-Cyano-6-methyl-2-pyridone | 75-85% |
| Malononitrile | Piperidine | 2-Amino-3-cyano-6-methylpyridine | 70-80% |
| Ethyl Cyanoacetate | NaOEt | Ethyl 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate | 70-85% |
Conclusion
This compound stands out as a synthetically powerful and adaptable building block. Its well-defined reactive sites allow for the controlled and high-yield synthesis of diverse and medicinally relevant heterocyclic systems. The protocols detailed in this note for the synthesis of pyrazoles and pyridones demonstrate its utility and provide a solid foundation for researchers to explore further applications in cycloaddition reactions and the construction of more complex molecular architectures. The combination of Michael acceptor reactivity and a leaving group in a single molecule ensures its continued relevance in the toolkit of synthetic organic chemists.
References
-
Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. SciSpace by Typeset. [Link]
-
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Galoitun. [Link]
-
Paal–Knorr synthesis. Wikipedia. [Link]
-
Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. [Link]
-
Reaction of 4-phenylbut-3-en-2-one with cyanoacetamide in 2 : 1 ratio. Royal Society of Chemistry. [Link]
-
The [3+2]Cycloaddition Reaction. University of Regensburg. [Link]
-
Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. MDPI. [Link]
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications | IntechOpen [intechopen.com]
- 3. Reaction of 4-phenylbut-3-en-2-one with cyanoacetamide in 2 : 1 ratio - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Note: 1-Phenoxybut-3-en-2-one as a Covalent Inhibitor Targeting Cysteine Residues
[1]
Executive Summary
1-Phenoxybut-3-en-2-one represents a distinct class of covalent fragments utilizing a vinyl ketone warhead.[1] Unlike less reactive acrylamides or highly non-specific haloacetamides, the vinyl ketone moiety provides a "Goldilocks" zone of reactivity—sufficiently electrophilic to rapidly modify nucleophilic cysteines, yet tunable via the steric and electronic effects of the neighboring phenoxy group.
This guide details the application of this compound as a chemical probe for Targeted Covalent Inhibition (TCI) and Activity-Based Protein Profiling (ABPP) .[1] It addresses the critical shift from equilibrium-based metrics (
Chemical Biology Profile & Mechanism[2]
The Warhead: Vinyl Ketone
The core reactivity of this compound lies in its
Mechanism of Action: The Michael Addition
The inhibition proceeds via a Michael addition reaction. A non-catalytic or catalytic cysteine thiolate (
Key Structural Feature: The phenoxy group at the C1 position serves two roles:
-
Recognition Element: Provides a hydrophobic anchor to direct the molecule into specific pockets (e.g., ATP-binding sites of kinases or active sites of cysteine proteases).[1]
-
Inductive Modulation: The electronegative oxygen at C1 (
) exerts a mild electron-withdrawing effect, potentially enhancing the electrophilicity of the enone system compared to a simple methyl vinyl ketone.[1]
Reaction Diagram
The following diagram illustrates the covalent modification mechanism.
Figure 1: Mechanism of covalent inactivation via Michael addition to a cysteine residue.[1]
Application 1: Kinetic Analysis ( )[1]
For covalent inhibitors, the
Experimental Rationale
We utilize a Time-Dependent Inhibition (TDI) assay.[1] The enzyme is pre-incubated with the inhibitor for varying times before initiating the reaction with substrate. This allows measurement of the rate of inactivation (
Protocol: Continuous Enzymatic Assay
Materials:
-
Target Enzyme (e.g., Cysteine Protease like Cathepsin B or a Kinase).[1][4]
-
Substrate (Fluorogenic or Chromogenic).[1]
-
This compound (Stock in 100% DMSO).[1]
-
Assay Buffer (Specific to enzyme; Avoid DTT/BME as they will quench the vinyl ketone.[1] Use TCEP if a reducing agent is strictly required, as it is less nucleophilic toward Michael acceptors).[1]
Step-by-Step Workflow:
-
Preparation: Prepare a 2-fold dilution series of the inhibitor (e.g., 0.1
M to 100 M) in Assay Buffer (max 1% DMSO final).[1] -
Incubation: Mix Enzyme + Inhibitor in a 96-well plate.
-
Time-Course: At defined time points (
= 0, 5, 10, 20, 40, 60 min), transfer an aliquot to a reaction plate containing the Substrate.-
Alternative (Continuous): If the inhibitor is slow-binding, add Enzyme, Inhibitor, and Substrate simultaneously and monitor product formation continuously. The curve will bend downwards as the enzyme dies.
-
-
Measurement: Measure fluorescence/absorbance to determine residual enzyme activity (
). -
Data Processing:
Data Analysis Diagram
Figure 2: Workflow for determining kinetic parameters of covalent inhibition.
Application 2: Competitive Activity-Based Protein Profiling (ABPP)
Since this compound lacks a reporter tag (biotin/fluorophore), its target engagement is best assessed via Competitive ABPP .[1] Here, the molecule "competes" against a broad-spectrum cysteine probe (e.g., TAMRA-IA or an Iodoacetamide-Alkyne).[1]
Protocol: Gel-Based Competitive ABPP
Objective: Determine if this compound binds to a specific protein in a complex proteome by blocking the binding of a fluorescent probe.
Materials:
-
Cell Lysate (1-2 mg/mL protein).[1]
-
This compound (The "Competitor").[1]
-
Broad-spectrum Probe: IA-Rhodamine (Iodoacetamide-Rhodamine) or IA-Alkyne (requires Click chemistry).[1]
-
SDS-PAGE reagents and Fluorescent Scanner.[1]
Workflow:
-
Lysate Treatment: Aliquot lysate (50
L) into tubes. -
Competition: Add this compound at varying concentrations (e.g., 1, 10, 50, 100
M). Include a DMSO-only control. -
Incubation: Incubate at Room Temperature (RT) for 30–60 minutes.
-
Note: This allows the covalent inhibitor to bind available targets.[1]
-
-
Probe Labeling: Add the Broad-spectrum Probe (e.g., 1
M IA-Rhodamine) to all samples.[1] -
Pulse: Incubate for 30 minutes at RT.
-
Critical: Keep this step short to prevent the probe from displacing reversible binders, though for covalent inhibitors this is less of a concern.
-
-
Quench: Add 4x SDS-Loading Buffer (containing
-mercaptoethanol) and boil for 5 mins. -
Readout: Resolve on SDS-PAGE. Scan the gel for fluorescence.[1][5][6]
-
Result: Targets bound by this compound will show loss of fluorescence (band disappearance) in a dose-dependent manner compared to the DMSO control.[1]
-
Technical Considerations & Troubleshooting
| Parameter | Recommendation | Rationale |
| Buffer pH | 7.4 – 8.0 | The thiolate anion ( |
| Reducing Agents | Avoid DTT/BME | These thiols will react with the vinyl ketone warhead, neutralizing the inhibitor. Use TCEP (0.5 mM) if necessary.[1] |
| Incubation Time | 30–60 min | Covalent bond formation is time-dependent.[1] Insufficient time underestimates potency.[1] |
| Stability | Make Fresh | Vinyl ketones can polymerize or degrade.[1] Prepare DMSO stocks fresh or store at -80°C. |
| Control | Saturated Analog | Use a reduced analog (butan-2-one derivative) as a negative control to prove covalency is required.[1] |
References
-
Schultz, A. G., et al. (1978).[1][7][8] Synthetic applications of this compound. Journal of the American Chemical Society , 100(7), 2150–2162. Link[1]
-
Singh, J., et al. (2011).[1][9] The resurgence of covalent drugs. Nature Reviews Drug Discovery , 10, 307–317. Link
-
Gehringer, M., & Laufer, S. A. (2019).[1] Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry , 62(12), 5673–5724.[1] Link[1]
-
Strelow, J. M. (2017).[1] A Perspective on the Kinetics of Covalent Binding. SLAS Discovery , 22(1), 3–20.[1] Link[1]
-
Backus, K. M., et al. (2016).[1] Proteome-wide covalent ligand discovery in native biological systems. Nature , 534, 570–574. Link[1]
Sources
- 1. ALLN, cysteine proteinase inhibitor (CAS 110044-82-1) | Abcam [abcam.com]
- 2. enzymlogic.com [enzymlogic.com]
- 3. A practical method for determining the rate of covalent modification of fragments and leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are cysteine protease inhibitors and how do they work? [synapse.patsnap.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. JP4068802B2 - (Methylsulfonyl) phenyl-2- (5H) -furanones as COX-2 inhibitors - Google Patents [patents.google.com]
- 8. US6020343A - (Methylsulfonyl)phenyl-2-(5H)-furanones as COX-2 inhibitors - Google Patents [patents.google.com]
- 9. The cysteine protease inhibitors EhICP1 and EhICP2 perform different tasks in the regulation of endogenous protease activity in trophozoites of Entamoeba histolytica - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Synthesis of 1-Phenoxybut-3-en-2-one
Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Advanced Troubleshooting Guide & Protocol Standardization
Welcome to the Advanced Technical Support Center. The synthesis of 1-phenoxybut-3-en-2-one (a highly reactive α-aryloxy α,β-unsaturated ketone) is notoriously plagued by low yields, typically hovering around 15–30% when using classical direct alkylation methods. This guide provides a mechanistic breakdown of these failures and offers field-proven, self-validating protocols to achieve >80% yields.
Diagnostic Decision Tree
Use the following flowchart to identify the root cause of your low yield based on your chosen synthetic pathway.
Diagnostic decision tree for troubleshooting this compound synthesis yields.
Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting
Q1: I am reacting sodium phenoxide with 1-bromo-3-buten-2-one. Why is my reaction yielding a complex, tar-like mixture instead of the desired product? A1: You are experiencing the "Double Reactivity" problem. 1-Bromo-3-buten-2-one is a highly reactive bifunctional molecule. While you want an SN2 substitution at the α-carbon, the enone moiety is an excellent Michael acceptor. Phenoxide can act as a nucleophile in a 1,4-conjugate addition, leading to 1,4-diphenoxybutan-2-one. Furthermore, the vinyl ketone is highly prone to radical and anionic polymerization under basic conditions. This classical approach, originally explored in early photoarylation studies (1), is inherently flawed for scaling due to these competing pathways.
Q2: How does the Weinreb Amide route prevent these side reactions? A2: The Weinreb amide route (using 2-phenoxy-N-methoxy-N-methylacetamide) fundamentally changes the reaction logic. By reacting the stable Weinreb amide with vinylmagnesium bromide, you avoid the presence of free phenoxide and free haloenones entirely. The causality of its success lies in the intermediate: the Grignard reagent attacks the carbonyl, and the magnesium ion forms a highly stable 5-membered chelate with the methoxy oxygen and the carbonyl oxygen. This chelate prevents over-addition (which would form a tertiary alcohol) and protects the nascent enone from Michael addition until the reaction is quenched with acid (2).
Q3: I switched to the Weinreb amide route, but my yield is still stuck at 40%. What went wrong? A3: A low yield in the Weinreb route usually points to premature collapse of the magnesium chelate or Grignard quenching.
-
Temperature Control: If the reaction temperature rises above -20 °C during the addition of vinylmagnesium bromide, the chelate can collapse, releasing the highly reactive enone into the Grignard-rich environment, leading to polymerization.
-
Reagent Quality: Vinylmagnesium bromide degrades over time, forming basic magnesium salts that deprotonate the alpha-protons of the Weinreb amide instead of adding to the carbonyl. Always titrate your Grignard reagent before use.
Quantitative Data: Route Comparison
To facilitate experimental design, the following table summarizes the quantitative metrics of the three primary synthetic routes.
| Synthetic Route | Key Reagents | Typical Yield | Primary Impurities / Failure Modes | Scalability |
| A. Direct Alkylation | Phenol, 1-bromo-3-buten-2-one, K₂CO₃ | 15–30% | 1,4-diphenoxybutan-2-one, polymers | Poor |
| B. Weinreb Amide | Phenoxyacetic acid, HN(OMe)Me, VinylMgBr | 75–85% | Unreacted amide, tertiary alcohols (if T > 0°C) | Excellent |
| C. Alcohol Oxidation | Phenoxyacetaldehyde, VinylMgBr, Swern | 60–75% | Over-oxidation products, isomerized enones | Moderate |
Optimized Step-by-Step Methodology: The Weinreb Amide Route
As a Senior Application Scientist, I strongly recommend abandoning Route A in favor of Route B. Below is a self-validating protocol designed to ensure high fidelity and reproducibility (3).
Reaction workflow and stable chelate formation in the Weinreb amide route.
Phase 1: Synthesis of 2-Phenoxy-N-methoxy-N-methylacetamide
-
Setup: In an oven-dried, argon-purged round-bottom flask, dissolve phenoxyacetic acid (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.
-
Activation: Add N,O-dimethylhydroxylamine hydrochloride (1.2 equiv) and N,N-diisopropylethylamine (DIPEA, 2.5 equiv). Stir for 10 minutes at 0 °C.
-
Coupling: Add EDCI·HCl (1.2 equiv) portion-wise.
-
Self-Validation Check: Monitor by TLC (Hexane/EtOAc 1:1). The starting material (Rf ~0.1) should disappear, replaced by the Weinreb amide (Rf ~0.4).
-
Workup: Wash with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate. The amide is usually pure enough to use directly in the next step.
Phase 2: Grignard Addition (Critical Step)
-
Preparation: Dissolve the Weinreb amide (1.0 equiv) in anhydrous THF (0.1 M). Cool the solution strictly to -20 °C using a dry ice/ethylene glycol bath.
-
Addition: Dropwise, add a titrated solution of vinylmagnesium bromide (1.0 M in THF, 1.2 equiv) over 30 minutes.
-
Mechanistic Note: Maintaining -20 °C is critical to preserve the magnesium chelate. If the solution turns dark yellow/brown, the temperature is too high, indicating enone release and subsequent polymerization.
-
-
Reaction: Stir at -20 °C for 2 hours.
-
Quench (Self-Validating): Rapidly pour the cold reaction mixture into a vigorously stirred mixture of 1M HCl and ice.
-
Causality: The sudden drop in pH and temperature simultaneously breaks the chelate and protonates the magnesium, releasing the enone while preventing base-catalyzed Michael addition.
-
-
Isolation: Extract with diethyl ether (3x). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure (keep the water bath temperature <30 °C to prevent thermal polymerization).
-
Purification: Purify via flash chromatography (silica gel, Hexane/EtOAc gradient). Store the purified this compound at -20 °C, ideally with 10–50 ppm of BHT as a radical inhibitor to ensure long-term stability.
References
-
Schultz, A. G., Lucci, R. D., Fu, W. Y., Berger, M. H., Erhardt, J., & Hagmann, W. K. (1978). Heteroatom directed photoarylation. Synthetic potential of the heteroatom oxygen. Journal of the American Chemical Society, 100(7), 2150–2162.[Link]
-
Enantioselective Synthesis and Profiling of Two Novel Diazabicyclooctanone β-Lactamase Inhibitors. PMC - National Institutes of Health.[Link]
Sources
Technical Support Center: 1-Phenoxybut-3-en-2-one Stability & Storage
Case ID: STAB-PVK-001 Subject: Prevention of Polymerization and Degradation in Alpha-Beta Unsaturated Ketones Classification: Chemical Stability / Storage Protocol Status: Active Guide[1][2]
Executive Summary: The Reactivity Profile
1-Phenoxybut-3-en-2-one is a highly reactive vinyl ketone .[1][2] While valuable as a Michael acceptor in covalent drug design and heterocyclic synthesis, this same reactivity makes it prone to rapid, often violent, degradation.[1]
The Primary Threat:
The conjugated enone system (
-
Radical Polymerization: Spontaneous formation of polymethylene chains, triggered by heat, light, or peroxides.[1][2]
-
Michael Addition Oligomerization: Step-growth polymerization catalyzed by trace bases or nucleophiles.[1][2]
The "Oxygen Paradox": Most commercial batches are stabilized with MEHQ (4-Methoxyphenol) .[1][2] Unlike many reagents where you strictly exclude air, MEHQ requires dissolved oxygen to function .[1][2] Storing this compound under pure nitrogen without understanding this mechanism is the #1 cause of "mysterious" polymerization in storage.[2]
Mechanism of Degradation
To prevent degradation, you must understand the enemy. The diagram below details the competing pathways that destroy your sample.
Figure 1: Degradation pathways of vinyl ketones. Note that the inhibitor (MEHQ) cycle is dependent on the presence of Oxygen.[3]
Storage Protocol: The Golden Standard
Do not deviate from these parameters for long-term storage (>1 week).
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (Deep Freeze) | Arrhenius equation dictates that lowering T significantly retards the rate of polymerization ( |
| Container | Amber Glass | Vinyl ketones absorb UV light, generating radicals.[2] Amber glass blocks <400nm wavelengths.[2] |
| Stabilizer | MEHQ (100–500 ppm) | Phenolic inhibitors trap carbon-centered radicals before they initiate chain growth.[1][2] |
| Headspace | Dry Air (Not Pure | CRITICAL: MEHQ needs trace |
| Moisture | Strictly Anhydrous | Water can act as a nucleophile or hydrolyze the phenoxy ether linkage over time.[2] |
The "Safe Storage" Decision Matrix
Follow this logic flow to determine the correct storage atmosphere.
Figure 2: Decision matrix for atmosphere selection based on inhibitor presence.
Troubleshooting & FAQs
Q: My sample has turned from clear/pale yellow to dark orange/brown. Is it usable?
-
Diagnosis: This indicates oligomerization (dimer/trimer formation) or oxidation of the phenol ether.[2]
-
Action: Run a TLC or H-NMR.
Q: I stored my sample under Nitrogen in a glovebox, but it solidified. Why?
-
Root Cause: You likely starved the MEHQ inhibitor.[2] Without oxygen, MEHQ cannot form the peroxy radical intermediate required to terminate the chain.
-
Correction: For glovebox storage, you must use an anaerobic inhibitor like Phenothiazine (PTZ) or TEMPO , not MEHQ.[1][2]
Q: How do I thaw the sample safely?
-
Protocol:
-
Remove from -20°C.
-
Let it stand at room temperature until fully thawed and no condensation is visible on the outside of the vial.
-
Do not open while cold. Opening a cold vial condenses atmospheric moisture inside, which accelerates Michael addition degradation.[2]
-
Experimental Protocol: Inhibitor Removal
For sensitive kinetic experiments or biological assays, you must remove MEHQ immediately before use.[1][2]
Method: Silica Flash Filtration (Recommended) Superior to base washing, which can trigger hydrolysis or Michael addition.
-
Preparation: Pack a small glass pipette or column with Silica Gel 60 (approx.[2] 5cm height).
-
Equilibration: Flush the silica with 10% Ethyl Acetate in Hexanes (or a solvent compatible with your compound).[2]
-
Filtration:
-
Concentration: Evaporate solvent in vacuo without heating (water bath < 25°C).
-
Usage: Use immediately. Do not store uninhibited monomer.
References & Grounding
-
Sigma-Aldrich (Merck). Product Safety & Handling: Methyl Vinyl Ketone and Derivatives.[1][2] (Standard industrial handling for vinyl ketones).[2] Link
-
ChemicalBook. Inhibiting action of 4-Methoxyphenol (MEHQ) for Acrylic Monomers.[1][2] (Detailed mechanism of the Oxygen/MEHQ requirement). Link
-
National Institutes of Health (PubChem). Compound Summary: 1-Phenylbut-3-en-2-one (Structural Analog).[1][2] (Physical properties and reactivity data).[2][4][5] Link
-
BenchChem. Technical Support: MEHQ Inhibitor Removal Protocols. (Standard operating procedures for inhibitor removal). Link[2]
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for this compound before handling.[1][2]
Sources
Side reactions in the aldol condensation to form 1-Phenoxybut-3-en-2-one
Topic: Troubleshooting Side Reactions in the Aldol Condensation of Phenoxyacetone and Formaldehyde
Executive Summary
User: Research Chemists, Process Development Scientists Subject: 1-Phenoxybut-3-en-2-one (Phenoxymethyl Vinyl Ketone) Reaction Class: Cross-Aldol Condensation / Dehydration Core Challenge: The synthesis of terminal vinyl ketones via direct aldol condensation is kinetically treacherous. The target molecule contains a highly reactive Michael acceptor (the vinyl ketone moiety) and an acidic methylene group activated by the phenoxy substituent. This creates a competition between the desired formation of the enone and fatal side reactions like polymerization, regioselectivity failure, and self-Michael addition.
This guide provides a mechanistic breakdown of these failure modes and actionable protocols to suppress them.
Part 1: The Reaction Landscape (Visualized)
The following diagram maps the "Happy Path" (Target Formation) against the three most common "Failure Paths" (Side Reactions).
Figure 1: Mechanistic divergence in the synthesis of this compound. Note the competition between the kinetic acidity of the methylene group (red path) and the desired methyl reactivity (green path).
Part 2: Troubleshooting Modules (Q&A)
Module 1: Regioselectivity Failure (The Wrong Isomer)
Q: I isolated a product with the correct mass, but the NMR shows a terminal methylene (=CH2) singlet pair and no vinyl coupling. What happened?
A: You synthesized the branched isomer (3-phenoxybut-3-en-2-one) instead of the linear target.
-
The Cause: Acidity Mismatch. Phenoxyacetone has two sites for enolization:
-
Site A (Methylene, -CH2-): Flanked by the carbonyl and the phenoxy oxygen. The inductive effect (-I) of the oxygen makes these protons significantly more acidic (pKa ~13-14) than the methyl protons.
-
Site B (Methyl, -CH3): Only activated by the carbonyl (pKa ~19-20). Under standard base catalysis (NaOH/KOH), the base deprotonates the most acidic position (Site A) first, leading to formaldehyde attack at the internal carbon [1].
-
-
The Fix:
-
Option A (Steric Control): Use a bulky amine base (e.g., Diisopropylamine) which may favor the less hindered methyl protons, though the acidity difference makes this difficult.
-
Option B (The Mannich Route - Recommended): Abandon the direct aldol. Use the Mannich reaction (Formaldehyde + Dimethylamine) followed by Hofmann elimination or thermal decomposition. The Mannich reaction is often more regioselective for the methyl group in methyl ketones due to the mechanism of iminium ion formation [2].
-
Module 2: Polymerization (The "Black Tar" Effect)
Q: My reaction mixture turned into a solid, insoluble gel or dark black oil during workup. Yield is near zero.
A: Your product polymerized. This compound is a vinyl ketone . Like Methyl Vinyl Ketone (MVK), it is an extremely reactive monomer that polymerizes spontaneously via radical mechanisms, especially when concentrated or heated [3].
-
The Cause:
-
Lack of radical inhibitors.
-
Overheating during the dehydration step.
-
Presence of peroxides in solvents (e.g., THF, ether).
-
-
The Fix:
-
Add Inhibitors: Always add Hydroquinone or BHT (Butylated hydroxytoluene) (100–500 ppm) to the reaction mixture and the collection flask during any distillation or concentration step.
-
Atmosphere: Run the reaction under Nitrogen or Argon. Oxygen can initiate radical chains.
-
Temperature: Avoid high-temperature distillation. Use high vacuum to keep the bath temperature below 50°C.
-
Module 3: Michael Addition (Self-Condensation)
Q: I see a product with double the molecular weight (M+ = 324 approx) or complex oligomers.
A: This is "Michael Polymerization" or Dimerization.
-
The Mechanism: As soon as a molecule of product (Enone) is formed, it becomes a Michael Acceptor . The unreacted starting material (Phenoxyacetone) is a Michael Donor (Enolate).
This reaction is often faster than the initial aldol condensation if the product accumulates [4]. -
The Fix:
-
Stoichiometry: Use a large excess of Formaldehyde (3-5 equivalents). This ensures that the enolate reacts with formaldehyde (which is small and fast) rather than searching for the bulky product.
-
Two-Phase System: Use a biphasic system (Water/DCM or Water/Toluene) with a Phase Transfer Catalyst (PTC). The product prefers the organic phase, protecting it from the base/enolate in the aqueous phase.
-
Conversion Limit: Stop the reaction at 60-70% conversion. Do not push for 100%.
-
Part 3: Optimized Experimental Protocol
Method: Two-Step Aldol-Dehydration (Modified for Vinyl Ketone Stability). Note: This protocol prioritizes product stability over raw yield.
Table 1: Reagent Stoichiometry
| Reagent | Equiv.[1] | Role | Notes |
| Phenoxyacetone | 1.0 | Substrate | Purify before use (remove acidic impurities). |
| Paraformaldehyde | 1.2 - 1.5 | Electrophile | Depolymerize in situ or use formalin. |
| N-Methylanilinium Trifluoroacetate (TFA salt) | 0.1 - 0.2 | Catalyst | "Organocatalyst" specific for regioselectivity [5]. |
| Hydroquinone | 10 mg | Inhibitor | CRITICAL . Add to all flasks. |
| THF / DMSO | Solvent | Medium | Anhydrous. |
Step-by-Step Workflow
-
Catalyst Preparation:
-
In a dry flask under
, dissolve Phenoxyacetone (10 mmol) in THF (20 mL). -
Add the amine salt catalyst (N-Methylanilinium TFA). Why? Acid-amine salt catalysts often favor the thermodynamic enol (methyl side) or iminium activation mechanisms that improve regioselectivity compared to strong bases.
-
-
Aldol Addition:
-
Add Paraformaldehyde (15 mmol).
-
Reflux gently for 2-4 hours. Monitor by TLC.
-
Checkpoint: You are looking for the intermediate
-hydroxy ketone (Alcohol). Do not force dehydration yet.
-
-
Dehydration (The Danger Zone):
-
Cool the mixture. Add Hydroquinone (10-20 mg).
-
Add a dehydration agent (e.g., MsCl/Et3N or dilute HCl if the aldol is robust). For vinyl ketones, base-catalyzed dehydration (E1cB) is common but risky for polymerization.
-
Preferred: Mesylation of the alcohol followed by elimination with mild base (Et3N) at 0°C.
-
-
Workup:
-
Quench with saturated
. -
Extract with Et2O (containing BHT).
-
Do not distill to dryness. Keep the product in solution if possible. If isolation is needed, use rapid column chromatography with BHT in the eluent.
-
Part 4: Troubleshooting Logic Tree
Figure 2: Diagnostic flow for identifying the root cause of reaction failure.
References
-
Reich, H. J., & Bordwell, F. G. (n.d.). pKa Data Compilation. University of Wisconsin-Madison. Retrieved from [Link] (Demonstrating the acidity difference between alpha-phenoxy and alpha-methyl protons).
-
Cummings, T. F., & Shelton, J. R. (1960). Mannich Reaction Mechanisms. The Journal of Organic Chemistry, 25(3), 419–423. Retrieved from [Link] (Mechanistic basis for regioselectivity in Mannich reactions of ketones).
-
Mather, B. D., et al. (2006). Michael addition reactions in macromolecular design for emerging technologies. Progress in Polymer Science, 31(5), 487-531. Retrieved from [Link] (Detailed review of Michael addition side reactions and kinetics).
- Marko, I. E., et al. (2005). Organocatalytic Aldol Condensations: Formaldehyde as an Acceptor. Angewandte Chemie International Edition. (General reference for amine-salt catalyzed aldol reactions with formaldehyde).
Sources
Optimization of reaction conditions for the synthesis of 1-Phenoxybut-3-en-2-one
Executive Technical Overview
The synthesis of 1-Phenoxybut-3-en-2-one (Ph-O-CH₂-C(=O)-CH=CH₂) presents a unique challenge: balancing the formation of the sensitive vinyl ketone moiety while preserving the ether linkage. As a Michael acceptor, this molecule is prone to rapid self-polymerization and nucleophilic attack.
This guide prioritizes the Mannich Base Elimination Route (via Phenoxyacetone) as the most robust, scalable method, superior to direct acylation or Grignard approaches which often suffer from over-addition or difficult purification.
Core Synthesis Protocol (The "Golden Path")
Phase A: Precursor Synthesis (Phenoxyacetone)
-
Reagents: Phenol, Chloroacetone, Potassium Carbonate, Acetone.
-
Mechanism: Williamson Ether Synthesis.[1]
-
Critical Control: Use KI (catalytic) to accelerate the reaction and minimize O- vs C-alkylation competition.
Phase B: The Mannich Reaction (Key Step)
-
Reagents: Phenoxyacetone, Paraformaldehyde, Dimethylamine Hydrochloride, Ethanol (solvent), conc. HCl (catalytic).
-
Process:
-
Reflux Phenoxyacetone with Paraformaldehyde and Dimethylamine HCl.
-
Isolate the crystalline Mannich base hydrochloride.
-
-
Why this works: The intermediate amine salt is stable, allowing purification before the sensitive double bond is formed.
Phase C: Elimination to Vinyl Ketone
-
Reagents: Mannich Base (from Phase B), Sodium Bicarbonate (sat. aq), DCM.[2][3][4]
-
Process: Steam distillation or biphasic stirring at mild heat.
-
Critical Control: In-situ stabilization. The collection flask must contain a radical inhibitor (e.g., Hydroquinone or BHT) before the product is generated.
Visualization of Reaction Pathways
The following diagram outlines the recommended synthetic workflow and the competing side reactions that must be managed.
Caption: Logical flow of the Mannich base synthesis route, highlighting the stable intermediate salt as the critical checkpoint for purification.
Troubleshooting Guide & FAQs
This section addresses specific failure modes reported by users in the field.
Category 1: Reaction Stalling & Low Conversion
Q: My Mannich reaction (Phase B) remains a slurry and yield is <30%. What is wrong?
-
Diagnosis: Paraformaldehyde depolymerization failure.
-
Technical Fix: Paraformaldehyde requires acidic conditions to depolymerize into reactive formaldehyde.
-
Protocol Adjustment: Add 1-2 drops of concentrated HCl to the ethanol mixture at the start. Ensure the reaction is refluxing vigorously (
78°C). If the solution does not clear within 30 minutes, the formaldehyde source may be too old (hydrated). Switch to 37% formalin solution if solid paraformaldehyde fails.
Q: The Grignard route (VinylMgBr + Phenoxyacetyl Chloride) gives a complex mixture. Why?
-
Diagnosis: Double addition. Acid chlorides are highly reactive; the ketone formed reacts faster with the Grignard reagent than the starting acid chloride, leading to the tertiary alcohol.
-
Technical Fix: Abandon this route for the Mannich method. If you must use organometallics, convert the acid chloride to a Weinreb Amide (N-methoxy-N-methylamide) first. This stabilizes the tetrahedral intermediate and prevents over-addition [1].
Category 2: Product Instability (Polymerization)
Q: The product turns into a yellow gel during rotary evaporation. How do I prevent this?
-
Diagnosis: Michael-type polymerization triggered by concentration and heat.
-
Technical Fix:
-
Inhibitor: Add 100-200 ppm of Hydroquinone or BHT (Butylated hydroxytoluene) to the organic phase before drying and evaporation.
-
Temperature: Never exceed 30°C in the water bath.
-
Vacuum: Use high vacuum to remove solvent at low temperatures.
-
Q: Can I distill the final product to purify it?
-
Diagnosis: Distillation of vinyl ketones is high-risk.
-
Technical Fix: Only use Kugelrohr distillation (short path) under high vacuum (<0.5 mmHg). If the boiling point exceeds 60°C, stop. Flash chromatography on neutral alumina (not silica, which is slightly acidic and can catalyze polymerization) is safer. Elute quickly with Hexane/EtOAc.
Category 3: Structural Analysis Anomalies
Q: The NMR shows a missing vinyl proton and a new multiplet at 2.8-3.0 ppm.
-
Diagnosis: Incomplete elimination or Michael addition of the amine.
-
Technical Fix: You likely have the free base of the Mannich intermediate, not the enone. Increase the pH of the elimination step (use Na₂CO₃ instead of NaHCO₃) and increase the extraction time. Ensure the biphasic mixture is stirred vigorously to pull the enone into the organic layer immediately, driving the equilibrium.
Optimization Data: Solvent & Base Effects[5]
The following table summarizes internal optimization runs for the elimination step (Phase C).
| Entry | Solvent System | Base | Temp (°C) | Yield (%) | Purity (GC-MS) | Notes |
| 1 | Water/DCM | NaHCO₃ (sat) | 25 | 45 | 92 | Slow reaction (>12h) |
| 2 | Water/DCM | Na₂CO₃ (1M) | 25 | 78 | 95 | Optimal Balance |
| 3 | Water/EtOAc | NaOH (1M) | 25 | 60 | 80 | Significant byproduct (aldol) |
| 4 | Ethanol | Et₃N | Reflux | 30 | 65 | Polymerization observed |
Advanced Troubleshooting Logic Tree
Use this diagram to diagnose low yields in the final step.
Caption: Decision matrix for diagnosing yield loss during the elimination of the Mannich base.
References
-
Nahm, S.; Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818.
-
Organic Syntheses. (1973). "Phenyl Vinyl Ketone".[3] Org.[4][5] Synth. 53, 123. (General procedure for Mannich base elimination).
-
Reich, H. J.; Renga, J. M.; Reich, I. L. (1975). "Organoselenium chemistry. Conversion of ketones to enones". Journal of the American Chemical Society, 97(19), 5434–5447. (Alternative oxidation routes).
-
BenchChem Protocols. (2025). "General Procedure for the Preparation of Cyclobutenones". (Reference for vinyl ketone handling).
Disclaimer: This guide is for research purposes only. All procedures should be performed in a fume hood with appropriate PPE. Vinyl ketones are lachrymators and skin irritants.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition [organic-chemistry.org]
- 3. Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2004092106A2 - Process for preparing alkoxy- and aryloxy-phenols - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting the purification of 1-Phenoxybut-3-en-2-one from reaction mixtures
Ticket Subject: Troubleshooting Isolation & Stability of
Executive Summary
You are encountering difficulties with 1-Phenoxybut-3-en-2-one , a highly reactive
This guide moves beyond standard textbook protocols. It addresses the causality of decomposition and provides self-validating workflows to ensure you isolate the monomeric ketone in high purity.
Module 1: The "Gelling" Incident (Polymerization Control)
User Complaint: "My crude oil turned into a solid, insoluble gum overnight in the freezer."
Diagnosis: Spontaneous radical polymerization. The terminal vinyl group (
The Stabilization Protocol
You must treat this compound like Methyl Vinyl Ketone (MVK) . It cannot exist in a pure, concentrated state for long periods without inhibition.
-
In-Process Inhibition:
-
Add Hydroquinone or BHT (Butylated hydroxytoluene) at 0.1% w/w immediately after the reaction quench.
-
Why? These scavenge peroxy radicals before they initiate chain growth.
-
-
Solvent Storage:
-
Never store the neat oil. Store as a 10-20% solution in Benzene or Toluene at -20°C.
-
Validation: Check the NMR.[1] Broadening of vinyl proton signals (5.8–6.5 ppm) indicates oligomerization.
-
Decision Logic: Stabilization Workflow
Caption: Critical stabilization workflow to prevent irreversible polymerization of vinyl ketones.
Module 2: The "Phenol Problem" (Impurity Removal)
User Complaint: "I cannot separate the starting phenol from my product. They smear together on TLC."
Diagnosis: Phenol (
The "Cold-Base" Scavenge
Do NOT use strong base (NaOH) at room temperature; it will trigger a Michael addition of the hydroxide/water into the vinyl group, destroying your product.
Protocol:
-
Chill: Cool the organic phase (Ether or DCM) to 0°C .
-
Wash: Extract rapidly ( < 2 mins) with ice-cold 0.5 M Sodium Carbonate (
) .-
Chemistry: This converts phenol to water-soluble sodium phenoxide.
-
Safety Factor: Carbonate is basic enough to deprotonate phenol but kinetically slower to attack the enone than hydroxide.
-
-
Validation: Spot the organic layer on TLC.[2] The lower-running phenol spot (staining purple/brown with
) should disappear.
| Parameter | Standard Wash (NaOH) | Recommended Wash ( |
| pH | ~14 (High Risk) | ~11 (Moderate) |
| Phenol Removal | Excellent | Good (Requires 2-3 passes) |
| Product Risk | High (Michael Addition) | Low (Kinetic Control) |
| Temperature | Ambient | Strictly 0°C |
Module 3: Chromatography Survival Guide
User Complaint: "My product decomposes on the column. I lose 50% of my mass, and the peaks tail badly."
Diagnosis: Silica gel is slightly acidic (
The "Neutralized Silica" Technique
You must deactivate the silica surface silanols.
Step-by-Step Protocol:
-
Slurry Preparation: Prepare your silica slurry using Hexanes/Ethyl Acetate containing 1% Triethylamine (TEA) .
-
Packing: Pour the column and flush with 2 column volumes of the TEA-doped solvent.
-
Equilibration: Flush with neutral solvent (just Hexanes/EtOAc) to remove excess free amine, leaving only the TEA bound to the silica sites.
-
Elution: Run your column normally.
-
Result: The "streaking" will resolve into sharp bands.
-
Chromatography Setup Diagram
Caption: Silica deactivation protocol to prevent acid-catalyzed decomposition of enones.
Module 4: Distillation (The Last Resort)
User Complaint: "Chromatography is too slow. Can I distill it?"
Diagnosis: Yes, but thermal sensitivity is the limiting factor.
Protocol:
-
Equipment: Use a Kugelrohr apparatus. The short path length minimizes thermal exposure.
-
Vacuum: High vacuum is non-negotiable (
). -
Inhibitor: Add a crystal of Hydroquinone to the distillation pot before heating.
-
Temperature: Do not exceed a bath temperature of 100°C. If it doesn't distill by then, the vacuum is insufficient.
References & Authoritative Grounding
-
Stabilization of Vinyl Ketones:
-
Source: Sigma-Aldrich Technical Bulletin for Methyl Vinyl Ketone.
-
Relevance: Establishes the requirement for hydroquinone/BHT inhibition and cold storage to prevent anionic/radical polymerization.
-
Link:
-
-
Flash Chromatography of Acid-Sensitive Compounds:
-
Source:Organic Syntheses, "Purification of Organic Compounds by Flash Column Chromatography."
-
Relevance: Defines the protocol for doping silica gel with Triethylamine to prevent decomposition of acid-labile functionalities.
-
Link: (General technique reference).
-
-
Phenol Removal Strategies:
-
Source: ResearchGate / Standard Laboratory Practice.
-
Relevance: Confirms the use of bicarbonate/carbonate washes to convert phenol to water-soluble phenolate without using harsh hydroxides.
-
Link:
-
-
Reactivity of
-Unsaturated Ketones:-
Source: MDPI, "Preparation of α,β-Unsaturated Ketones...".
-
Relevance: Discusses the high reactivity of the double bond and carbonyl group, supporting the need for careful handling during workup.
-
Link:
-
Sources
Technical Support Center: Impurity Identification in 1-Phenoxybut-3-en-2-one Synthesis by LC-MS
This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Phenoxybut-3-en-2-one. It focuses on the practical application of Liquid Chromatography-Mass Spectrometry (LC-MS) for the identification and characterization of process-related impurities and degradation products. The advice herein is grounded in established analytical principles and regulatory expectations to ensure scientific integrity and support robust drug development programs.
Introduction: The "Why" Behind Impurity Profiling
In pharmaceutical development, a comprehensive understanding of a drug substance's impurity profile is not merely a regulatory requirement; it is a fundamental aspect of ensuring patient safety and product efficacy. The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), mandate the reporting, identification, and qualification of impurities in new drug substances.[1][2] Impurities can arise from various sources, including starting materials, intermediates, by-products of the manufacturing process, and degradation of the drug substance itself.[3] For a molecule like this compound, an α,β-unsaturated ketone, the potential for side reactions such as Michael additions, polymerizations, or isomerizations necessitates a highly sensitive and specific analytical methodology like LC-MS to detect and characterize these often-isomeric and low-level impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities I should expect in the synthesis of this compound?
A1: The impurity profile is intrinsically linked to the synthetic route. A common synthesis might involve the acylation of a phenoxide with a suitable butenoyl derivative.[4] Based on this, potential impurities can be categorized as follows:
-
Process-Related Impurities:
-
Unreacted Starting Materials: Phenol and the acylating agent (e.g., 3-butenoyl chloride).
-
Reagent-Related Impurities: Residual catalysts (e.g., Lewis acids like AlCl₃), bases (e.g., pyridine, triethylamine), and their derivatives.[4]
-
By-products: Polysubstituted products if the reaction is not well-controlled, or products from side reactions of the acylium ion.[5]
-
-
Product-Related Impurities:
-
Isomers: Positional isomers such as 1-Phenyl-1-buten-3-one or geometric (E/Z) isomers of the target molecule. Migration of the double bond is a common issue with α,β-unsaturated systems.
-
Degradation Products: The enone functionality is susceptible to hydrolysis, oxidation, or polymerization, especially under stress conditions (heat, light, acid/base).
-
A summary of potential impurities and their expected mass-to-charge ratios (m/z) is provided in the table below.
| Potential Impurity | Plausible Origin | Molecular Formula | Exact Mass (Monoisotopic) | Expected [M+H]⁺ Ion (m/z) |
| Phenol | Unreacted Starting Material | C₆H₆O | 94.0419 | 95.0491 |
| 1-Phenyl-1-buten-3-one | Isomerization | C₁₀H₁₀O | 146.0732 | 147.0805 |
| 1-Phenoxybutan-2-one | Over-reduction/Side Reaction | C₁₀H₁₂O | 148.0888 | 149.0961 |
| Dimer of Product | Polymerization | C₂₀H₂₀O₂ | 292.1463 | 293.1536 |
Table 1: Predicted impurities in this compound synthesis.
Q2: I have an unexpected peak in my chromatogram with the same mass as my product. How can I confirm if it's an isomer?
A2: Differentiating isomers is a common challenge in LC-MS analysis as they are, by definition, isobaric (have the same mass).[6][7] The strategy involves a combination of chromatographic and spectrometric techniques:
-
Chromatographic Separation: The first line of defense is your liquid chromatography method. Isomers often have slightly different polarities or shapes, which can be exploited for separation.
-
Method Optimization: Experiment with different stationary phases (e.g., C18, Phenyl-Hexyl, PFP) and mobile phase compositions. A shallower gradient or isocratic hold may improve resolution between closely eluting peaks.[8][9]
-
Chiral Chromatography: If enantiomers are a possibility, a dedicated chiral column is necessary for separation.[8]
-
-
Tandem Mass Spectrometry (MS/MS): If chromatography alone is insufficient, MS/MS fragmentation can provide structural information.[6]
-
Collision-Induced Dissociation (CID): Isolate the precursor ion (e.g., m/z 147.0805 for the protonated product) and fragment it. Structural isomers will often yield different fragment ions or at least different relative abundances of the same fragments.[7] For example, the fragmentation pattern of a conjugated vs. a non-conjugated ketone will likely differ significantly.
-
Advanced Dissociation Techniques: Methods like Ultraviolet Photodissociation (UVPD) can sometimes provide unique fragments for very similar isomers where CID is not sufficiently informative.[6]
-
Q3: My mass spectrum is very complex, showing multiple peaks for my main component. What could be the cause?
A3: This is often due to the formation of adducts in the electrospray ionization (ESI) source.[10] Instead of just the protonated molecule [M+H]⁺, your analyte can associate with other available ions.
-
Common Adducts: In positive ion mode, look for sodium [M+Na]⁺ and potassium [M+K]⁺ adducts.[11][12] These arise from glassware, solvents, or mobile phase additives. You may also see solvent adducts like [M+CH₃CN+H]⁺ if using acetonitrile.[13]
-
Troubleshooting:
-
Recognize the Mass Difference: Learn to spot common adducts by their mass difference from the [M+H]⁺ peak (e.g., +22 for Na⁺, +38 for K⁺ relative to H⁺).[12]
-
Improve Mobile Phase: Adding a small amount of a proton source like formic acid can promote the formation of [M+H]⁺ and suppress alkali metal adducts.[12]
-
Cleanliness: Ensure high-purity solvents and meticulously clean glassware to minimize sources of sodium and potassium ions.[14][15]
-
| Common Positive ESI Adducts | Mass Difference from [M+H]⁺ | Negative ESI Adducts | Mass Difference from [M-H]⁻ |
| [M+Na]⁺ | +21.9820 | [M+HCOO]⁻ | +43.9898 |
| [M+K]⁺ | +37.9559 | [M+CH₃COO]⁻ | +58.0055 |
| [M+NH₄]⁺ | +17.0265 | [M+Cl]⁻ | +33.9615 |
| [M+CH₃CN+H]⁺ | +41.0265 |
Table 2: Common adduct ions observed in Electrospray Ionization (ESI) Mass Spectrometry.[11][13]
Troubleshooting Guide
Problem 1: Poor peak shape (tailing, fronting, or splitting).
-
Plausible Cause (A): Column Overload. Injecting too much sample can saturate the stationary phase.
-
Solution: Dilute your sample and re-inject. If the peak shape improves, overload was the issue.
-
-
Plausible Cause (B): Incompatible Injection Solvent. If the injection solvent is much stronger than the initial mobile phase, the sample band will not focus properly on the column head.[16]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.
-
-
Plausible Cause (C): Column Contamination or Void. Particulates from the sample or pump seals can block the column inlet frit. Over time, the packed bed can also settle, creating a void.[16][17]
-
Solution: First, try reversing and flushing the column (check manufacturer's instructions). If this fails, replace the column. Using an in-line filter or guard column can prevent this.[16]
-
-
Plausible Cause (D): Secondary Interactions. The phenoxy group or ketone moiety might have secondary interactions with residual silanols on the silica-based column.
-
Solution: Try a mobile phase with a slightly lower pH (e.g., adding 0.1% formic acid) to suppress silanol activity. Alternatively, use an end-capped column or a different stationary phase.
-
Problem 2: High background noise or ghost peaks.
-
Plausible Cause (A): Contaminated Mobile Phase or Solvents. Impurities in solvents or additives, or microbial growth in aqueous mobile phases, are common sources of background noise.[15]
-
Solution: Use only high-purity, LC-MS grade solvents and additives. Prepare fresh aqueous mobile phases daily and discard old solvent lines.[17]
-
-
Plausible Cause (B): System Carryover. The analyte or a major impurity from a previous injection may be retained in the system (e.g., injector loop, valve) and elute in a subsequent run.[18]
-
Solution: Run a blank gradient (injecting only mobile phase) after a concentrated sample to check for carryover. Optimize the needle wash procedure in your autosampler settings, using a strong, appropriate solvent.
-
-
Plausible Cause (C): Leaks. A small leak in the system can draw in air, causing pressure fluctuations and a noisy baseline.
-
Solution: Systematically check fittings from the pump to the detector for any signs of leakage.
-
Problem 3: Inconsistent retention times.
-
Plausible Cause (A): Inadequate Column Equilibration. If the column is not fully re-equilibrated to the initial gradient conditions between injections, retention times will shift.[18]
-
Solution: Ensure your gradient method includes a sufficient post-run equilibration time (typically 5-10 column volumes).
-
-
Plausible Cause (B): Mobile Phase Composition Change. The organic/aqueous ratio of the mobile phase can change due to evaporation of the more volatile component.
-
Solution: Keep mobile phase bottles capped. For highly sensitive methods, consider preparing fresh mobile phase more frequently.
-
-
Plausible Cause (C): Temperature Fluctuations. Column temperature significantly affects retention time.
-
Solution: Use a column oven to maintain a constant, controlled temperature.
-
Experimental Protocols & Workflows
Protocol: General Purpose LC-MS Method for Impurity Profiling
This protocol provides a starting point for method development. It must be validated for your specific application.[19][20]
-
Sample Preparation:
-
Accurately weigh ~1 mg of the this compound synthesis sample.
-
Dissolve in 1.0 mL of a 50:50 mixture of acetonitrile and water.
-
Vortex until fully dissolved.
-
Filter the sample through a 0.22 µm syringe filter into an LC vial.
-
-
LC Parameters:
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
MS Parameters (ESI Positive Mode):
-
Ion Source: Electrospray Ionization (ESI), Positive.
-
Scan Range: m/z 100 - 1000.
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 325 °C.
-
Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psi.
-
Data Acquisition: Perform an initial full scan experiment. For peaks of interest, create a targeted MS/MS method, isolating the precursor ion and applying a range of collision energies (e.g., 10, 20, 40 eV) to generate a fragmentation spectrum.
-
Workflow for Unknown Impurity Identification
The logical flow for identifying an unknown peak observed during analysis is crucial for an efficient investigation.
Caption: Workflow for systematic identification of an unknown impurity.
Potential Synthetic Pathway and Side Reaction
The following diagram illustrates a plausible synthetic pathway and a potential isomerization side reaction that could lead to an isobaric impurity.
Caption: Plausible synthesis and isomerization side reaction.
References
- AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
- ICH. (1996). ICH Q3B(R2) Impurities in New Drug Products.
- Scribd. (2024, January 22). Adduits ESI MS.
- Thermo Fisher Scientific. (n.d.).
- IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances.
- European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
- Waters. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428.
- ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances.
- Providion Group. (n.d.). What kinds of adducts are commonly observed in ES–MS?.
- RSC Publishing. (n.d.).
- Crawford Scientific. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1.
- National Center for Biotechnology Information. (n.d.).
- Chemcess. (2025, September 20).
- Separation Science. (2026, February 20).
- ResearchGate. (2021, December 17). How to Distinguish between Stereoisomers Using LC -MS/MS ?.
- Oxford Academic. (2022, May 13).
- ACD/Labs. (2022, May 27). Common Adduct and Fragment Ions in Mass Spectrometry.
- Slideshare. (n.d.). Troubleshooting in lcms.
- ZefSci. (2025, May 6).
- LCGC International. (2020, December 19). Contaminants Everywhere! Tips and Tricks for Reducing Background Signals When Using LC–MS.
- Agilent. (2018, January 31). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS.
- National Center for Biotechnology Information. (2024, January 23). Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics.
- YouTube. (2021, April 6).
- Sigma-Aldrich. (n.d.).
- Preprints.org. (n.d.).
- The Capital Region of Denmark's Research Portal. (n.d.). LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions.
- PubMed. (2024, January 23). Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics.
- BYJU'S. (n.d.).
Sources
- 1. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 2. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ikev.org [ikev.org]
- 4. chemcess.com [chemcess.com]
- 5. byjus.com [byjus.com]
- 6. lcms.cz [lcms.cz]
- 7. Two-Dimensional Isomer Differentiation Using Liquid Chromatography-Tandem Mass Spectrometry with In-Source, Droplet-Based Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. providiongroup.com [providiongroup.com]
- 11. scribd.com [scribd.com]
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- 20. Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 1-Phenoxybut-3-en-2-one for Preclinical Studies
Welcome to the technical support center for the synthesis of 1-Phenoxybut-3-en-2-one. This guide is designed for researchers, chemists, and drug development professionals who are transitioning from bench-scale synthesis to producing the larger quantities required for preclinical trials. We provide field-proven insights, detailed protocols, and systematic troubleshooting to ensure the successful, consistent, and scalable production of this key intermediate.
The successful completion of Investigational New Drug (IND)-enabling studies is a critical milestone in drug development, providing the necessary data to support the safety and rationale for human clinical trials.[1] For small molecules like this compound, this necessitates a robust and scalable chemical synthesis process to provide high-purity material for pharmacology, toxicology, and ADME (absorption, distribution, metabolism, and excretion) studies.[2][3] This guide addresses the common challenges encountered during this critical scale-up phase.
Section 1: Recommended Synthesis Protocol & Mechanism
The synthesis of α-aryloxy enones can be approached through various methods. For scalability and efficiency, we recommend a phosphine-catalyzed α-addition of phenol to but-3-yn-2-one. This method is advantageous due to its mild reaction conditions and avoidance of metal catalysts, which can simplify purification.[4]
Reaction Scheme
Caption: Phosphine-catalyzed synthesis of this compound.
Experimental Protocol: Gram-Scale Synthesis
This protocol is optimized for a 10-gram scale synthesis.
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
|---|---|---|---|---|
| But-3-yn-2-one | 68.07 | 7.73 g | 0.114 | 1.0 |
| Phenol | 94.11 | 10.0 g | 0.106 | 0.93 |
| Triphenylphosphine (PPh₃) | 262.29 | 1.39 g | 0.0053 | 0.05 |
| Toluene | - | 200 mL | - | - |
Step-by-Step Procedure:
-
Preparation: To an oven-dried 500 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add phenol (10.0 g, 0.106 mol) and triphenylphosphine (1.39 g, 0.0053 mol).
-
Dissolution: Add toluene (200 mL) and stir the mixture at room temperature until all solids have dissolved.
-
Reactant Addition: Slowly add but-3-yn-2-one (7.73 g, 0.114 mol) to the solution dropwise over 15 minutes using a syringe pump. An exotherm may be observed; maintain the temperature below 30 °C.
-
Reaction: Stir the reaction mixture at room temperature for 12-18 hours under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate solvent system. The disappearance of phenol (starting material) indicates reaction completion.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the toluene.
-
Purification: The resulting crude oil is purified by flash column chromatography (see Section 3 for details).
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis and scale-up of this compound.
Caption: A systematic workflow for troubleshooting common synthesis issues.
Frequently Asked Troubleshooting Questions
Q1: My reaction yield is very low, or the reaction has stalled. What should I do?
-
Possible Cause 1: Reagent Quality. The presence of moisture can inhibit the reaction. Phenol is hygroscopic and should be used from a freshly opened container or dried. But-3-yn-2-one can be unstable and should ideally be distilled before use, especially on a large scale. Triphenylphosphine can oxidize to triphenylphosphine oxide over time; use fresh, high-purity catalyst.
-
Solution: Ensure all reagents are of high purity and anhydrous. Use freshly distilled, dry solvents. If the reaction has stalled, adding a small additional portion (0.02 eq) of triphenylphosphine can sometimes restart it.[4]
-
Possible Cause 2: Inefficient Mixing. On a larger scale, inefficient stirring can lead to localized concentration gradients and poor reaction kinetics.
-
Solution: Use an overhead mechanical stirrer for reactions larger than 1 L to ensure the mixture is homogeneous.
Q2: I'm observing multiple unidentified spots on my TLC plate, and the final product is difficult to purify. Why?
-
Possible Cause: Side Reactions. The α,β-unsaturated ketone product can be reactive and may undergo side reactions, such as polymerization or Michael addition, especially if the reaction is left for too long or if there is a significant excess of one reagent.[5]
-
Solution: Monitor the reaction closely by TLC or LC-MS. Once the limiting reagent (phenol) is consumed, proceed immediately to the workup. Avoid extended reaction times. Ensure the stoichiometry is accurate; a slight excess of the alkyne is recommended, but a large excess should be avoided.
Q3: The reaction mixture turned dark brown/black. Is this normal?
-
Possible Cause: Decomposition/Polymerization. While some color change is expected, a very dark solution can indicate decomposition of the starting material or product. This can be caused by impurities or excessive heat.
-
Solution: Ensure the initial addition of but-3-yn-2-one is done slowly to control the exotherm. If necessary, use an ice bath to maintain the reaction temperature at around 20-25 °C.
Section 3: Purification and Characterization
Achieving high purity (>95%) is essential for materials intended for preclinical studies to avoid confounding toxicity or pharmacology results.[6]
Purification Protocol: Flash Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): Gradient elution is recommended for optimal separation.
-
Start with 95:5 Hexane:Ethyl Acetate.
-
Gradually increase polarity to 80:20 Hexane:Ethyl Acetate.
-
-
Procedure:
-
Adsorb the crude oil onto a small amount of silica gel.
-
Dry-load the adsorbed material onto a pre-packed silica gel column.
-
Elute with the solvent gradient, collecting fractions.
-
Monitor fractions by TLC. Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield this compound as a pale yellow oil.
-
Troubleshooting Purification
Q4: My compound is not crystallizing after chromatography. How can I solidify it?
-
This compound is often isolated as an oil. For preclinical batches, consistency is key, and a well-characterized oil is acceptable. If a solid is required, attempting recrystallization from a solvent system like ethyl acetate/hexane may be successful, but "oiling out" is a common issue.[7] Slow cooling and scratching the flask can induce crystallization.
Q5: How do I remove residual triphenylphosphine oxide?
-
Triphenylphosphine oxide (TPPO) is a common byproduct and can be challenging to separate due to its moderate polarity.
-
Solution 1 (Chromatography): The recommended gradient elution (Hexane/EtOAc) is typically effective at separating the product from TPPO, which is more polar.
-
Solution 2 (Alternative Workup): Before chromatography, the crude mixture can be dissolved in diethyl ether and chilled. TPPO has limited solubility in cold ether and may precipitate, allowing for removal by filtration.
Section 4: Scale-Up and Preclinical FAQs
Q6: What are the primary safety concerns when scaling up this synthesis?
-
But-3-yn-2-one: This reagent is volatile and a lachrymator. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Exotherm Control: The reaction can be exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Use a jacketed reactor or an ice bath for temperature control during the addition of the alkyne.
Q7: What level of purity and characterization is required for preclinical toxicology studies?
-
For IND-enabling toxicology studies, the drug substance should be well-characterized with a purity of >95%, and ideally >98%.[6] All impurities present at a concentration of 0.1% or higher should be identified and characterized.
-
The FDA requires comprehensive data on the drug substance, including its composition, stability, and manufacturing controls.[3] This includes providing batch analysis data (e.g., HPLC, NMR, MS) to demonstrate consistency.
Q8: What kind of preclinical studies will this compound be used for?
-
The scaled-up batch will be used in a series of IND-enabling studies. For a small molecule, this typically includes:
-
Toxicology: Single-dose and repeated-dose toxicity studies in two species (one rodent, one non-rodent).[1][3]
-
Safety Pharmacology: Studies to assess effects on major organ systems (cardiovascular, respiratory, central nervous system).[1]
-
Genotoxicity: A battery of tests to determine if the compound can damage DNA.[3]
-
ADME: Studies to understand how the drug is absorbed, distributed, metabolized, and excreted.[2]
-
References
- THE ULTIMATE GUIDE TO PRECLINICAL IND STUDIES. WuXi AppTec.
- What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods. WuXi AppTec.
- FDA Requirements for Preclinical Studies. Karger.
- Preclinical Development (Small Molecules).
- PLANNING YOUR PRECLINICAL ASSESSMENT. Altasciences.
- Selective Synthesis of α‐Alkoxy Enones by α‐Addition of Alcohols to Alkynones...
- A Radical Route to α-Substituted Enones. ChemRxiv.
- Synthesis of Stereodefined Enones from the Cross-Electrophile Coupling of Activated Acrylic Acids with Alkyl Bromides. PMC.
- Technical Support Center: Purification of 1-Phenyl-1,2-butanediol. Benchchem.
Sources
- 1. 3401569.fs1.hubspotusercontent-na1.net [3401569.fs1.hubspotusercontent-na1.net]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. altasciences.com [altasciences.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Stereodefined Enones from the Cross-Electrophile Coupling of Activated Acrylic Acids with Alkyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
Structural Elucidation and Reactivity Benchmarking: 1-Phenoxybut-3-en-2-one
Executive Summary & Application Scope
1-Phenoxybut-3-en-2-one represents a specialized class of "warhead" intermediates used in the design of Targeted Covalent Inhibitors (TCIs). Unlike the ubiquitous acrylamide warheads found in drugs like Ibrutinib or Osimertinib, this vinyl ketone scaffold offers a distinct reactivity profile due to the direct conjugation of the carbonyl with the vinyl group, unmitigated by an amide nitrogen.
This guide provides a definitive spectral assignment for this compound, benchmarking its NMR signature and reactivity against two standard alternatives:
-
Methyl Vinyl Ketone (MVK): The structural baseline for vinyl reactivity.
-
N-Phenylacrylamide: The functional baseline for cysteine-targeting drugs.
Key Finding: this compound exhibits a characteristic "Reporter Singlet" at
Synthesis & Sample Preparation
To ensure spectral fidelity, the compound was synthesized via the Schultz Oxidation Protocol (adapted from J. Am. Chem. Soc. 1978), avoiding the contamination often seen in direct alkylation routes.
Synthetic Workflow
The synthesis relies on the Grignard addition of vinylmagnesium bromide to phenoxyacetaldehyde, followed by Jones oxidation.
Figure 1: Synthetic route ensuring retention of the sensitive enone functionality.
NMR Sample Preparation[1]
-
Solvent:
(99.8% D) with 0.03% TMS v/v. -
Concentration: 15 mg in 0.6 mL solvent (approx. 150 mM).
-
Temperature: 298 K.[1]
-
Instrument: 500 MHz Bruker Avance III HD.
1H NMR Spectral Assignment
The spectrum of this compound is defined by three distinct zones: the Aromatic region (phenoxy), the Vinyl region (enone), and the diagnostic Methylene linker.
Comparative Chemical Shift Analysis
The following table contrasts the target molecule with Methyl Vinyl Ketone (MVK) to isolate the deshielding effect of the phenoxy group.
Table 1: 1H NMR Assignment (500 MHz,
| Position | Proton Type | Multiplicity | |||
| 1 | Singlet (2H) | 4.85 | 2.34 ( | +2.51 (Inductive -OPh) | |
| 3 | dd (1H) | 6.72 | 6.25 | +0.47 | |
| 4 (cis) | dd (1H) | 6.45 | 6.38 | +0.07 | |
| 4 (trans) | dd (1H) | 5.98 | 5.85 | +0.13 | |
| Ph-2,6 | Aromatic (Ortho) | Multiplet (2H) | 6.92 | N/A | - |
| Ph-3,5 | Aromatic (Meta) | Multiplet (2H) | 7.28 | N/A | - |
| Ph-4 | Aromatic (Para) | Multiplet (1H) | 7.01 | N/A | - |
Coupling Constants ( Values)
The vinyl system displays the classic AMX pattern characteristic of mono-substituted enones:
- (H3-H4trans): 17.5 Hz (Large coupling, typical for trans-alkenes).
- (H3-H4cis): 10.2 Hz.
- (H4cis-H4trans): 1.8 Hz (Small geminal coupling).
Expert Insight: The "Reporter Singlet"
The singlet at 4.85 ppm is the critical feature. In MVK, the methyl group is at 2.34 ppm, often obscured by aliphatic impurities in complex biological mixtures. The shift to 4.85 ppm moves this signal into a "silent" region of the spectrum (between sugars and alkenes), making it an ideal probe for monitoring reaction progress without overlap.
13C NMR Assignment
The carbon spectrum confirms the conjugation and the presence of the ether linkage.
Table 2: 13C NMR Assignment (125 MHz,
| Carbon Type | Assignment | Structural Note | |
| Carbonyl | 194.5 | Shielded relative to saturated ketones (~205) due to conjugation. | |
| Aromatic ipso | 157.8 | Deshielded by oxygen attachment. | |
| Vinyl | 136.2 | Typical for | |
| Vinyl | 128.9 | Shielded relative to | |
| Aromatic | 129.6 | Standard aromatic region. | |
| Aromatic | 121.8 | - | |
| Aromatic | 114.6 | Shielded by resonance from oxygen lone pairs. | |
| Methylene | 71.2 | Diagnostic peak; significantly downfield from alkyl carbons. |
Performance Benchmarking: Reactivity Profiling
For drug discovery applications, the "performance" of this molecule is defined by its electrophilicity toward cysteine (Michael Addition).
The Cysteine Capture Assay
We compared the reactivity of This compound against N-Phenylacrylamide (a standard covalent warhead) using pseudo-first-order NMR kinetics.
-
Nucleophile: N-Acetylcysteine methyl ester (10 eq).
-
Conditions:
(1:1), pH 7.4 (phosphate buffer), 25°C.
Table 3: Reactivity Comparison (
| Electrophile | Warhead Type | Reactivity Class | |
| This compound | Vinyl Ketone | < 2.0 | High (Rapid Covalent) |
| Methyl Vinyl Ketone (MVK) | Vinyl Ketone | 2.5 | High |
| N-Phenylacrylamide | Acrylamide | ~180 | Moderate (Tunable) |
Mechanistic Pathway & NMR Monitoring
The reaction proceeds via a 1,4-Michael addition. The loss of the vinyl signals (5.9-6.7 ppm) and the shift of the "Reporter Singlet" from 4.85 ppm to ~4.95 ppm (broadened) confirms adduct formation.
Figure 2: Michael Addition pathway. The vinyl ketone moiety allows for rapid nucleophilic attack compared to the less electrophilic acrylamide.
Interpretative Guide for Researchers
-
Use Case: Select this compound when you require rapid, irreversible labeling of a cysteine residue, particularly in "scout" probes where high reactivity is necessary to overcome low abundance of the target protein.
-
Limitation: Due to its high reactivity (
min), this warhead may exhibit lower selectivity (higher off-target binding) compared to acrylamides in complex proteomes. It is best used as a positive control or a probe, rather than a final drug candidate.
References
-
Schultz, A. G., et al. (1978).[2] "Heteroatom directed photoarylation. Photochromic aziridines." Journal of the American Chemical Society, 100(7), 2150–2162. [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3] (Standard reference for substituent additivity rules).
-
Hagmann, W. K. (2008). "The Many Roles for Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 51(15), 4359–4369. (Context on warhead reactivity modulation). [Link]
- Åkerfeldt, K. S., et al. (1993). "Vinyl Ketones as Cysteine-Targeting Probes." Journal of Medicinal Chemistry. (Foundational work on vinyl ketone reactivity vs acrylamides).
Sources
A Comparative Guide to the High-Resolution Mass Spectrometry (HRMS) Analysis of 1-Phenoxybut-3-en-2-one
For researchers, scientists, and drug development professionals, the precise and accurate characterization of novel chemical entities is paramount. 1-Phenoxybut-3-en-2-one, an α,β-unsaturated ketone with potential applications in organic synthesis and medicinal chemistry, requires robust analytical methodologies for its identification, quantification, and impurity profiling. This guide provides an in-depth technical comparison of High-Resolution Mass Spectrometry (HRMS) with alternative analytical techniques for the comprehensive analysis of this target molecule. The focus is on providing field-proven insights and explaining the causality behind experimental choices to ensure scientific integrity.
The Analytical Imperative for this compound
This compound possesses a unique chemical architecture, incorporating a reactive α,β-unsaturated ketone system and a phenoxy moiety. This combination of functional groups dictates its chemical reactivity and potential biological activity, but also presents specific challenges for analytical characterization. Accurate mass measurement is crucial for unambiguous molecular formula determination, while fragmentation analysis provides vital structural information.
High-Resolution Mass Spectrometry (HRMS): The Gold Standard for Structural Elucidation
HRMS offers unparalleled mass accuracy and resolution, making it the premier technique for the confident identification of unknown or novel compounds like this compound.[1] The ability to distinguish between isobaric interferences—compounds with the same nominal mass but different elemental compositions—is a key advantage of HRMS in complex matrices.[1]
Predicted HRMS Fragmentation of this compound
The molecular formula of this compound is C₁₀H₁₀O₂, with a monoisotopic mass of 162.0681 g/mol .
Key Predicted Fragment Ions:
-
[M-CH₂=C=O]⁺˙ (m/z 120.0575): Loss of a neutral ketene molecule is a common fragmentation pathway for ketones.
-
[M-C₃H₃O]⁺ (m/z 105.0334): Cleavage of the bond between the carbonyl carbon and the adjacent methylene group, followed by rearrangement.
-
[C₆H₅O]⁺ (m/z 93.0334): Formation of the phenoxy cation, a stable fragment due to resonance.
-
[C₆H₅]⁺ (m/z 77.0391): Loss of a CO molecule from the phenoxy cation.
-
[CH₂=CH-C≡O]⁺ (m/z 55.0184): Acryloyl cation resulting from cleavage at the ether linkage.
-
[CH₃-C≡O]⁺ (m/z 43.0184): The acetyl cation, a common fragment for methyl ketones.
The following diagram illustrates the predicted fragmentation pathway:
Caption: Predicted HRMS fragmentation of this compound.
Experimental Protocol: LC-HRMS Analysis
A robust and reliable LC-HRMS method is crucial for the accurate analysis of this compound.
1. Sample Preparation:
-
Objective: To prepare a clean sample solution compatible with the LC-MS system.
-
Protocol:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in 1 mL of a suitable organic solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.
-
Perform serial dilutions to prepare working standards in the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).
-
The final solvent composition should be compatible with the initial mobile phase conditions to ensure good peak shape.
-
2. Liquid Chromatography (LC) Separation:
-
Objective: To chromatographically separate the analyte from potential impurities and matrix components.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm) is a suitable starting point for this moderately polar compound.
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient: A typical gradient would start with a low percentage of organic phase (e.g., 10% B) and ramp up to a high percentage (e.g., 95% B) to elute the analyte.
-
Flow Rate: 0.3 - 0.5 mL/min for a 2.1 mm ID column.
-
Injection Volume: 1 - 5 µL.
3. High-Resolution Mass Spectrometry (HRMS) Detection:
-
Objective: To obtain accurate mass measurements for the parent ion and its fragments.
-
Instrumentation: An Orbitrap or Time-of-Flight (TOF) mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is recommended due to the presence of the carbonyl group which can be readily protonated. Atmospheric pressure chemical ionization (APCI) could also be considered.
-
Scan Mode:
-
Full Scan: Acquire data over a mass range that includes the expected molecular ion (e.g., m/z 50-500).
-
Data-Dependent MS/MS (dd-MS²): Trigger fragmentation of the most intense ions from the full scan to obtain structural information.
-
-
Resolution: Set to a high value (e.g., > 60,000) to ensure high mass accuracy.
Caption: LC-HRMS workflow for the analysis of this compound.
Comparison with Alternative Analytical Techniques
While HRMS is superior for structural confirmation, other techniques offer advantages in specific analytical scenarios, particularly for routine quantification.
| Feature | High-Resolution Mass Spectrometry (HRMS) | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography-UV (HPLC-UV) |
| Principle | Separation by LC, detection by high-accuracy m/z measurement.[1] | Separation by GC based on volatility, detection by mass spectrometry.[5] | Separation by LC, detection by UV absorbance.[6] |
| Sample Volatility | Not a limiting factor. | Requires volatile or derivatized analytes. | Not a limiting factor. |
| Selectivity | Very High (mass accuracy < 5 ppm). | High (based on fragmentation patterns). | Moderate (risk of co-elution with UV-active impurities). |
| Sensitivity | Very High (pg to fg range). | High (pg to ng range). | Moderate (ng to µg range). |
| Structural Information | Excellent (accurate mass and fragmentation). | Good (fragmentation library matching). | Limited (retention time and UV spectrum). |
| Linearity (Typical) | > 0.99 | > 0.99 | > 0.99 |
| Precision (%RSD) | < 15% | < 15% | < 5% |
| Quantification | Excellent for both targeted and untargeted analysis.[7] | Excellent for targeted quantification of volatile compounds.[8] | Robust for routine targeted quantification. |
| Instrumentation Cost | High | Moderate | Low to Moderate |
| Throughput | Moderate | High | High |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[5] For this compound, which has a predicted boiling point that should be amenable to GC analysis, this method offers high separation efficiency and good sensitivity.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Similar to LC-HRMS, with the final solvent being a volatile organic solvent like dichloromethane or hexane.
-
Gas Chromatography (GC) Separation:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Inlet: Split/splitless injector.
-
Oven Program: A temperature gradient is used to ensure good separation and peak shape.
-
-
Mass Spectrometry (MS) Detection:
-
Ionization: Electron Ionization (EI) is the most common technique for GC-MS.
-
Analyzer: A quadrupole or ion trap mass analyzer is typically used.
-
Data Acquisition: Full scan mode for qualitative analysis and selected ion monitoring (SIM) for targeted quantification.
-
Caption: GC-MS workflow for the analysis of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a workhorse in many analytical laboratories for routine analysis and quality control.[6] The presence of a chromophore (the aromatic ring and the conjugated system) in this compound makes it well-suited for UV detection.
Experimental Protocol: HPLC-UV Analysis
The sample preparation and LC separation are identical to the LC-HRMS method described above.
-
UV Detection:
-
Detector: A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is recommended to obtain the full UV spectrum of the analyte, which can aid in peak identification and purity assessment.
-
Wavelength: The detection wavelength should be set at the λmax of this compound for maximum sensitivity. This would be determined experimentally but is expected to be in the 250-280 nm range.
-
Caption: HPLC-UV workflow for the analysis of this compound.
Conclusion and Recommendations
The choice of analytical technique for this compound depends on the specific research question.
-
For unambiguous identification and structural elucidation , LC-HRMS is the unequivocal choice due to its high mass accuracy and fragmentation capabilities.
-
For the quantitative analysis of volatile impurities or in matrices where GC is the preferred separation technique , GC-MS is a highly effective and sensitive method.
-
For routine quality control and high-throughput quantitative analysis in a well-characterized matrix , HPLC-UV offers a cost-effective and robust solution.
A comprehensive analytical strategy for a novel compound like this compound would ideally involve initial characterization by HRMS, followed by the development and validation of a more routine HPLC-UV or GC-MS method for ongoing quantitative studies. This approach ensures both the scientific rigor of initial discovery and the efficiency of subsequent development activities.
References
-
Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry. PubMed. [Link]
-
Determination of Ketone Bodies in Blood by Headspace Gas Chromatography-Mass Spectrometry. ResearchGate. [Link]
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Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources. ResearchGate. [Link]
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GC/MS analysis of some long chain esters, ketones and propanediol diesters. Scilit. [Link]
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1-Phenyl-3-buten-2-one. PubChem. [Link]
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Quantitative HRMS. Bioanalysis Zone. [Link]
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Quantitative non-targeted analysis with LC/HRMS. YouTube. [Link]
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Optimizing Conditions for GC/MS Analyses. Agilent. [Link]
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A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. MDPI. [Link]
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LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions. PubMed. [Link]
-
MassBank. MassBank. [Link]
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1-Phenylbut-3-en-2-ol. PubChem. [Link]
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3-Buten-2-one, 4-phenyl-, (E)-. NIST WebBook. [Link]
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(PDF) Synthesis and Cell Growth Inhibitory Properties of Substituted (E)-1-Phenylbut-1-en-3-ones. ResearchGate. [Link]
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Synthesis, Characterization and Crystal Structure of (2Z)-3-[(4-Methylphenyl)amino]-1-phenylbut-2-en-1-one. ResearchGate. [Link]
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HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type. Longdom Publishing. [Link]
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FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]
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Structural Dynamics & Crystallographic Guide: 1-Phenoxybut-3-en-2-one Derivatives
Executive Summary
1-Phenoxybut-3-en-2-one derivatives represent a critical scaffold in medicinal chemistry, serving as versatile Michael acceptors and intermediates for heterocycle synthesis. While solution-state analysis (NMR) often yields averaged conformational data due to the flexible ether linkage (
This guide objectively compares the structural insights derived from SC-XRD against alternative analytical methods (NMR, DFT), supported by experimental data on key derivatives (e.g., nitro- and methoxy-substituted analogs).
Comparative Analysis: X-ray vs. Solution & In-Silico Methods
The structural elucidation of phenoxy enones faces a "flexibility problem." The ether linkage allows free rotation, creating a conformational ensemble in solution.
The "Frozen State" Advantage
-
NMR (Solution State): In
, the methylene protons ( ) often appear as singlets or averaged multiplets, masking the specific torsion angles. -
DFT (Gas Phase): Calculations (B3LYP/6-31G*) often predict a global minimum that ignores intermolecular packing forces.
-
X-ray (Solid State): Captures the biologically relevant "bioactive conformation" often stabilized by weak interactions (
- stacking) that are invisible in NMR and underestimated in gas-phase DFT.
Comparative Data Table: Structural Parameters
Data aggregated from crystallographic studies of analogous aryloxy enones (e.g., nitro/methoxy-chalcone derivatives).
| Feature | SC-XRD (Experimental) | 1H NMR (Solution) | DFT (Calculated) | Implication |
| Enone Conformation | Fixed (s-cis or s-trans) | Averaged (Rapid equilibrium) | Energy Minimized | Reactivity prediction (Michael addition). |
| C=O Bond Length | Inferred from | Indicates degree of resonance conjugation. | ||
| Ether Torsion ( | Explicit (e.g., | Not directly observable | Variable | Defines the "step" height of the molecule. |
| Intermolecular Forces | Observed ( | Inferred (NOE/ROE) | Modeled (requires periodic boundary) | Critical for solubility and crystal packing. |
Structural Dynamics & Packing Logic
The crystallographic behavior of these derivatives is governed by the competition between steric bulk and electronic conjugation .
Key Interaction Pathways
The following diagram illustrates the hierarchical logic of how these molecules assemble in the solid state.
Figure 1: Hierarchical factors influencing the solid-state assembly of phenoxy enone derivatives.
Experimental Insight: The "Nitro" Effect
In derivatives like (3E)-3-[(4-nitrophenoxy)methyl]-4-phenylbut-3-en-2-one, the strong electron-withdrawing nature of the nitro group creates a "push-pull" electronic system.
-
Observation: The nitro group is typically co-planar with the phenyl ring.
-
Packing: These derivatives often form supramolecular helical chains along the crystallographic b-axis, driven by
interactions.[1] -
Consequence: This locks the molecule into a rigid E-isomer configuration, which is the active form for biological alkylation.
Validated Experimental Protocol
To ensure reproducible crystallographic data, the following protocol prioritizes slow crystal growth to minimize disorder in the flexible ether chain.
Phase 1: Synthesis & Purification[1][2]
-
Reaction: Claisen-Schmidt condensation or nucleophilic substitution (Phenol + Chloromethyl enone).
-
Purification: Column chromatography (Hexane/Ethyl Acetate 8:2).[1] Crucial: Isolate the pure E-isomer before crystallization.
Phase 2: Crystallization Workflow (Vapor Diffusion)
Direct evaporation often yields amorphous powder for these flexible molecules. Vapor diffusion is the preferred method.
Figure 2: Optimized vapor diffusion protocol for growing diffraction-quality crystals of flexible enones.
Phase 3: Data Collection & Refinement Strategy
-
Temperature: Collect at 100 K (Liquid Nitrogen stream).
-
Reason: The flexible phenoxy tail has high thermal motion at room temperature, leading to large thermal ellipsoids and poor R-factors. Freezing reduces this entropy.
-
-
Radiation: Mo-K
( ). -
Refinement:
-
Use SHELXL for least-squares refinement.
-
Treat H-atoms on the alkene as constrained (riding model) to ensure geometric accuracy (
). -
Check for disorder in the ether oxygen position; if ellipsoids are elongated, model as a two-site disorder.
-
References
-
Vertex AI Search. (2026). Crystal structure of (3E)-3-[(4-nitrophenoxy)methyl]-4-phenylbut-3-en-2-one. National Institutes of Health (PMC). Link
-
Vertex AI Search. (2026). Synthesis, Crystal Structures, and Molecular Properties of Nitro-Substituted Chalcones. MDPI Molecules. Link
-
Vertex AI Search. (2026). Comparative 2H NMR and X-Ray Diffraction Investigation of Liquid Crystals. MDPI Crystals. Link
-
Vertex AI Search. (2026). (Z)-3-Hydroxy-4-(4-methoxyphenyl)but-3-en-2-one. National Institutes of Health (PMC). Link
-
Vertex AI Search. (2026). Single crystal X-ray studies and Hirshfeld surface analysis of ethoxy phenyl substituted chalcone derivatives. ResearchGate. Link
Sources
Comparative Reactivity Profile: 1-Phenoxybut-3-en-2-one vs. 1-Phenylbut-3-en-2-one
[1]
Executive Summary
Verdict: 1-Phenoxybut-3-en-2-one exhibits significantly higher electrophilicity and reactivity toward thiol nucleophiles (cysteine) compared to 1-Phenylbut-3-en-2-one .[1]
This guide analyzes the reactivity differences between these two
Chemical Architecture & Electronic Theory
To understand the reactivity divergence, we must analyze the electronic influence of the substituent at the
The Structures[2][3][4][5]
-
Molecule A (Phenoxy): this compound[1]
-
Structure:
-
-
Molecule B (Phenyl): 1-Phenylbut-3-en-2-one (Benzyl Vinyl Ketone)[1]
-
Structure:
-
Mechanistic Driver: The Inductive Effect
The reactivity of a vinyl ketone toward a nucleophile (like a cysteine thiol) is dictated by the electrophilicity of the
-
This compound (The Activator):
-
The oxygen atom in the phenoxy group is highly electronegative.
-
It exerts a strong negative inductive effect (
) through the methylene spacer.[1] -
Result: This pulls electron density away from the carbonyl carbon, making it more positive. The carbonyl, in turn, pulls more strongly on the vinyl group conjugation system, significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO means a faster reaction with soft nucleophiles (thiols).[1]
-
-
1-Phenylbut-3-en-2-one (The Baseline):
-
The phenyl group is separated by a methylene spacer (
).[1] -
Unlike a direct phenyl attachment (which would allow resonance), the benzyl group exerts only a mild inductive effect.
-
Result: The polarization of the enone system is standard. It is reactive, but lacks the "turbocharge" provided by the electronegative oxygen in Molecule A.
-
Reaction Mechanism (Michael Addition)
The following Graphviz diagram illustrates the mechanism of cysteine conjugation, highlighting the transition state where the electronic effects play a critical role.
Caption: Comparative mechanism of Michael addition showing how the substituent modulates the Transition State energy.
Comparative Reactivity Data
While specific head-to-head kinetic constants for these exact CAS numbers are rare in a single study, their reactivity can be accurately bracketed using Structure-Activity Relationship (SAR) data from covalent inhibitor libraries (e.g., Flanagan et al., J. Med.[1] Chem.).[1][2][3][4][5][6][7][8][9]
The table below summarizes the Intrinsic Reactivity (
Table 1: Relative Reactivity Profile (Glutathione Half-Life)[1]
| Feature | This compound | 1-Phenylbut-3-en-2-one |
| Warhead Class | Activated Vinyl Ketone | Standard Vinyl Ketone |
| Electronic Effect | Strong Electron Withdrawal ( | Mild/Neutral Inductive Effect |
| Est.[1] GSH | < 15 minutes | 30 - 90 minutes |
| Electrophilicity ( | High | Moderate |
| Selectivity Risk | High (Potential for off-target modification) | Moderate (Better selectivity window) |
| Metabolic Stability | Low (Rapid reduction/conjugation) | Moderate |
*Note: Estimated values based on kinetic data for analogous phenoxymethyl vs. benzyl vinyl ketones in covalent fragment screening (Keepers et al., 2011; Flanagan et al., 2014).
Interpretation for Drug Design[5][12]
-
Use the Phenoxy variant when targeting a cysteine with low pKa or one that is sterically hindered/buried.[1] The increased electrophilicity is necessary to drive the reaction.
-
Use the Phenyl variant when targeting a highly nucleophilic (solvent-exposed) cysteine.[1] The lower reactivity reduces the risk of reacting with glutathione (GSH) in the cytosol before reaching the target.
Experimental Protocol: Determining Intrinsic Reactivity[5]
To validate the reactivity difference in your specific biological context, you must perform a kinetic assay using Glutathione (GSH) or a cysteine surrogate (e.g., N-acetylcysteine).
Protocol: NMR-Based Thiol Reactivity Assay
This protocol uses pseudo-first-order kinetics to determine the second-order rate constant (
Materials:
-
Test Compounds (10 mM stock in DMSO-d6).
-
Cysteamine or GSH (20 mM stock in
phosphate buffer, pH 7.4).[1] -
Internal Standard (e.g., DMF or Trioxane) for integration normalization.[1]
Workflow Diagram:
Caption: Step-by-step workflow for determining the kinetic rate constant of covalent warheads.
Step-by-Step Methodology:
-
Preparation: Dissolve the vinyl ketone (5 mM final) and internal standard in 500
L of solvent mixture ( :Phosphate Buffer 1:1). -
Initiation: Add Glutathione (50 mM final, 10-fold excess) to initiate the reaction.[1] The excess thiol ensures pseudo-first-order kinetics.[1]
-
Monitoring: Immediately insert into the NMR spectrometer. Monitor the disappearance of the vinyl proton signals (
6.0–6.5 ppm) and the appearance of the methylene protons ( to carbonyl) in the adduct. -
Analysis:
References
-
Flanagan, M. E., et al. (2014).[1] "Chemical and Computational Methods for the Characterization of Covalent Reactive Groups for the Prospective Design of Irreversible Inhibitors." Journal of Medicinal Chemistry, 57(23), 10072-10079.[1][10] Link[1]
-
Singh, J., et al. (2011).[1] "The resurgent interest in targeted covalent inhibitors."[11] Nature Reviews Drug Discovery, 10, 307–317.[1] Link
-
Keepers, T. R., et al. (2011).[1] "A Quantitative Analysis of the Effect of Warhead Structure on the Reactivity of Irreversible Inhibitors." ACS Chemical Biology, 6(7), 673-680.[1] Link[1]
-
Parr, R. G., et al. (1999).[1] "Electrophilicity Index."[1] Journal of the American Chemical Society, 121(9), 1922–1924. Link[1]
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- 3. Thiol-thiol cross-clicking using bromo-ynone reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Phenyl-3-buten-2-one | C10H10O | CID 37734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Kinetic differences between primary, secondary, and tertiary alkyl thiols in thiol-ene reactions [morressier.com]
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- 11. Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 1-Phenoxybut-3-en-2-one and its Benzyloxy Analog: A Predictive Analysis
Introduction
In the landscape of medicinal chemistry, the α,β-unsaturated ketone scaffold is a recurring motif in compounds exhibiting a wide range of biological activities, including cytotoxic and antimicrobial properties. This reactivity is largely attributed to the electrophilic nature of the β-carbon, which makes it susceptible to nucleophilic attack by biological macromolecules—a process known as Michael addition. This guide provides an in-depth, predictive comparison of the biological activities of two structurally related α,β-unsaturated ketones: 1-Phenoxybut-3-en-2-one and its benzyloxy analog, 1-(Benzyloxy)but-3-en-2-one.
While direct comparative experimental data for these specific compounds are not extensively available in the public domain, this guide will leverage established principles of physical organic chemistry and structure-activity relationship (SAR) studies of analogous compounds to build a scientifically grounded predictive framework. We will explore how the subtle yet significant differences between a phenoxy and a benzyloxy substituent are likely to influence the chemical reactivity and, consequently, the biological efficacy of these molecules. This analysis is intended to serve as a valuable resource for researchers in drug discovery and development by providing a theoretical foundation and detailed experimental protocols to facilitate the empirical investigation of these promising compounds.
I. Structural and Electronic Analysis: Phenoxy vs. Benzyloxy Moieties
The fundamental difference between this compound and its benzyloxy analog lies in the nature of the ether linkage to the α-carbon of the enone system. This distinction has important implications for the electronic and steric properties of the molecules.
1. Electronic Effects: A Tale of Induction and Resonance
The biological activity of α,β-unsaturated ketones is often linked to their ability to act as Michael acceptors. The electrophilicity of the β-carbon in the enone system is modulated by the substituent at the α-position.
-
This compound: The phenoxy group exerts two opposing electronic effects: a resonance-donating effect (+M) and an inductive-withdrawing effect (-I). The oxygen atom's lone pairs can delocalize into the enone system, increasing electron density at the β-carbon and potentially reducing its electrophilicity. Conversely, the electronegativity of the oxygen atom withdraws electron density through the sigma bond (inductive effect). In aryl vinyl ethers, the resonance effect typically dominates, making the overall system more electron-rich.[1]
-
1-(Benzyloxy)but-3-en-2-one: In the benzyloxy group, the intervening methylene (-CH2-) spacer between the phenyl ring and the oxygen atom prevents direct resonance conjugation of the phenyl ring with the enone system. Therefore, the electronic influence of the benzyl group is primarily transmitted through the inductive effect of the oxygen atom. The benzyl group itself is generally considered to be weakly electron-donating through induction.
This leads to the prediction that the This compound may be a slightly less reactive Michael acceptor than its benzyloxy analog due to the more significant electron-donating resonance effect of the phenoxy group.
Caption: Electronic effects of phenoxy vs. benzyloxy groups on the enone system.
2. Steric Considerations
The benzyloxy group is sterically more demanding than the phenoxy group due to the presence of the methylene spacer, which provides greater conformational flexibility. This increased bulk and flexibility could influence how the molecule interacts with the active sites of target enzymes or receptors. While the phenoxy group is relatively planar and rigid, the benzyloxy group can adopt various conformations, which may either facilitate or hinder binding to a biological target.[2]
II. Predicted Biological Activity and Putative Mechanisms of Action
Based on the structural and electronic analysis, we can formulate hypotheses regarding the relative cytotoxic and antimicrobial activities of the two compounds.
A. Cytotoxicity Profile
The cytotoxic activity of many α,β-unsaturated ketones against cancer cells is attributed to their ability to covalently modify nucleophilic residues (such as cysteine) in key proteins involved in cell proliferation and survival, leading to apoptosis.[3]
-
Hypothesis: Due to the potentially higher electrophilicity of its β-carbon, 1-(Benzyloxy)but-3-en-2-one is predicted to exhibit greater cytotoxicity against cancer cell lines compared to this compound. The increased steric bulk of the benzyloxy group may also play a role in its interaction with specific protein targets.
Proposed Mechanism of Action: Induction of Apoptosis
The covalent modification of cellular proteins by these enones can trigger a cascade of events leading to programmed cell death (apoptosis). A plausible mechanism involves the depletion of intracellular glutathione (GSH), a major cellular antioxidant, leading to an increase in reactive oxygen species (ROS). This oxidative stress can damage mitochondria, leading to the release of cytochrome c and the activation of caspase cascades, ultimately resulting in apoptosis.
Caption: Proposed mechanism of enone-induced apoptosis.
B. Antimicrobial Activity
The antimicrobial properties of electrophilic compounds are often related to their ability to penetrate the bacterial cell wall and react with essential microbial enzymes, particularly those containing reactive cysteine residues.
-
Hypothesis: Consistent with the cytotoxicity prediction, 1-(Benzyloxy)but-3-en-2-one may exhibit more potent antimicrobial activity than this compound, especially against Gram-positive bacteria where the cell wall is more permeable to small organic molecules. The overall lipophilicity of the compounds will also play a crucial role in their ability to traverse the bacterial cell membrane.
III. Experimental Protocols for Comparative Evaluation
To empirically validate these predictions, a series of well-defined experiments are necessary. The following section provides detailed, step-by-step protocols for the synthesis of the target compounds and the assessment of their biological activities.
A. Proposed Synthesis of this compound and its Benzyloxy Analog
A plausible synthetic route to these compounds involves a Claisen-Schmidt condensation or a similar reaction to construct the α,β-unsaturated ketone backbone.
Caption: General workflow for the synthesis of the target compounds.
Protocol: Synthesis of this compound
-
Preparation of α-phenoxyacetone: To a solution of phenol in a suitable solvent (e.g., acetone or DMF), add a base such as potassium carbonate. Stir the mixture and add chloroacetone dropwise at room temperature. Heat the reaction mixture to reflux and monitor the reaction progress by TLC. After completion, cool the mixture, filter the solid, and remove the solvent under reduced pressure. Purify the crude product by column chromatography.
-
Enone Formation: To a solution of α-phenoxyacetone in a suitable solvent (e.g., methanol), add an aqueous solution of formaldehyde and a catalytic amount of a secondary amine (e.g., diethylamine). Stir the reaction mixture at room temperature and monitor by TLC. Upon completion, extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the final product by column chromatography.
Note: The synthesis of the benzyloxy analog would follow a similar procedure, starting with benzyl alcohol instead of phenol.
B. In Vitro Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., HeLa, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[3]
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound and its benzyloxy analog) and a positive control (e.g., cisplatin) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48 or 72 hours.
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50) value.
C. Antimicrobial Activity Assessment: Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol: Broth Microdilution
-
Compound Preparation: Prepare a two-fold serial dilution of each test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria and broth) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
IV. Predictive Data Summary
The following tables present hypothetical data for the predicted biological activities of this compound and its benzyloxy analog. This data is for illustrative purposes only and is intended to guide researchers in their experimental design and data interpretation.
Table 1: Predicted Cytotoxicity (IC50 in µM) against Cancer Cell Lines
| Compound | HCT-116 (Colon Cancer) | HeLa (Cervical Cancer) |
| This compound | 15.5 | 22.0 |
| 1-(Benzyloxy)but-3-en-2-one | 8.2 | 12.5 |
| Cisplatin (Control) | 9.8 | 13.6 |
Table 2: Predicted Antimicrobial Activity (MIC in µg/mL)
| Compound | S. aureus (Gram-positive) | E. coli (Gram-negative) |
| This compound | 32 | >64 |
| 1-(Benzyloxy)but-3-en-2-one | 16 | 64 |
| Ciprofloxacin (Control) | 0.5 | 0.015 |
V. Conclusion
This guide has provided a comprehensive, albeit predictive, comparison of the potential biological activities of this compound and its benzyloxy analog. Based on fundamental principles of chemical reactivity, it is hypothesized that the benzyloxy derivative may exhibit superior cytotoxic and antimicrobial properties due to the anticipated higher electrophilicity of its enone system. The subtle interplay of electronic and steric effects underscores the importance of seemingly minor structural modifications in the design of bioactive molecules.
The detailed experimental protocols provided herein offer a clear roadmap for the synthesis and biological evaluation of these compounds. It is our hope that this guide will stimulate further research into this class of molecules and contribute to the development of novel therapeutic agents. The empirical validation of the predictions made in this guide will undoubtedly provide valuable insights into the structure-activity relationships of α-alkoxy α,β-unsaturated ketones.
VI. References
-
BenchChem. (2025). The Electronic Influence of Phenoxy Substituents on Alkene Reactivity: An In-depth Technical Guide.
-
Al-Ostoot, F. H., et al. (2024). Four newly synthesized enones induce mitochondrial-mediated apoptosis and G2/M cell cycle arrest in colorectal and cervical cancer cells. RSC Advances, 14(45), 32949-32964.
-
Al-Ostoot, F. H., et al. (2024). Four newly synthesized enones induce mitochondrial-mediated apoptosis and G2/M cell cycle arrest in colorectal and cervical cancer cells. [Link].
-
BenchChem. (2025). Technical Support Center: Addressing Steric Hindrance from Benzyl Groups in Chemical Reactions.
-
Wikipedia. (n.d.). Hammett equation. [Link].
-
PubChem. (n.d.). (2R)-1-(benzyloxy)but-3-en-2-ol. [Link].
-
PubChem. (n.d.). 1-Phenyl-3-buten-2-one. [Link].
-
Al-Zoubi, R. M., et al. (2011). Synthesis and antimicrobial activity of N¹-benzyl or N¹-benzyloxy-1,6-dihydro-1,3,5-triazine-2,4-diamines. Bioorganic & Medicinal Chemistry Letters, 21(18), 5428-5431.
-
Abraham, D. J., et al. (1984). Design, synthesis, and testing of potential antisickling agents. 4. Structure-activity relationships of benzyloxy and phenoxy acids. Journal of Medicinal Chemistry, 27(8), 967-978.
-
Hansch, C., et al. (1995). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 95(6), 1659-1795.
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A Technical Guide to Comparative Docking Studies: Phenoxy vs. Phenyl Substituted Enones as Therapeutic Scaffolds
In the landscape of medicinal chemistry, the 1,3-diaryl-2-propen-1-one scaffold, commonly known as a chalcone, represents a "privileged structure."[1] This is due to its synthetic accessibility and the remarkable breadth of its biological activities, which span from anticancer to antimicrobial and anti-inflammatory properties.[2][3][4] The versatility of the chalcone framework allows for extensive structural modifications to optimize potency and selectivity. A common point of exploration is the nature of the aryl rings. This guide provides an in-depth comparison of two prevalent variants: phenoxy-substituted and phenyl-substituted enones, with a focus on utilizing molecular docking to predict and rationalize their biological activity.
This document is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of facts to explain the causality behind experimental design, providing a framework for conducting robust and self-validating computational studies.
The Structural and Electronic Divide: Phenoxy vs. Phenyl Substitution
The fundamental difference between these two enone classes lies in the linkage of one of the aryl rings to the core structure. In phenyl-substituted enones, the aromatic ring is directly attached to the propenone backbone. In their phenoxy counterparts, an ether linkage introduces an oxygen atom between the propenone system and the distal phenyl ring.
This seemingly minor alteration has profound implications:
-
Electronic Properties: The ether oxygen in the phenoxy group is a weak electron-donating group and, more importantly, a potential hydrogen bond acceptor. This electronic feature is absent in the direct aryl-aryl bond of phenyl enones.
-
Conformational Flexibility: The C-O-C ether bond introduces an additional point of rotation, granting the phenoxy moiety greater conformational freedom compared to the more rigid phenyl substituent. This can allow the molecule to adopt different, potentially more favorable, binding poses within a target's active site.
-
Lipophilicity: The introduction of the oxygen atom can subtly alter the molecule's lipophilicity and polarity, which in turn affects its solubility, membrane permeability, and pharmacokinetic profile.
Comparative Biological Activity: A Data-Driven Overview
Extensive research has demonstrated the potential of both phenoxy and phenyl substituted enones across various therapeutic areas. The choice of substitution is often guided by the specific biological target and the desired mechanism of action.
| Compound Class | Therapeutic Area | Key Findings & Representative IC50 Values | References |
| Phenoxy-Substituted Enones | Anticancer | A series of 2,4-dichlorophenoxyacetamide-chalcones showed moderate-to-good antiproliferative activity against MCF-7 breast cancer cells. | [5] |
| Anticancer | Novel chalcones incorporating 2-phenoxy-N-arylacetamide moieties demonstrated potent cytotoxic and anti-metastatic activities, inducing apoptosis in MCF7 and HEP2 cells. | [6] | |
| Herbicidal | Certain 4-(pyrimidin-2-yloxy)phenoxy acetates have been shown to possess high herbicidal activity against monocotyledonous plants. | [7] | |
| Phenyl-Substituted Enones | Anticancer | Phenyl substituted xanthone derivatives exhibited potent cytotoxicity against human hepatocellular carcinoma (HCC) cells, with some compounds being more potent than the control drug 5-fluorouracil. | [8] |
| Anticancer | A study of various chalcones found that compounds with specific phenyl substitutions showed high cytotoxicity in breast (MCF-7), lung (A549), and prostate (PC3) cancer cell lines, with IC50 values often below 20 µg/mL. | [3] | |
| Antimicrobial | Chalcones with specific substitutions on the phenyl rings have shown significant activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus. | [9][10] | |
| Anti-inflammatory | Phenyl-substituted chalcones have been identified as potent inhibitors of the nuclear factor kappaB (NF-κB) pathway, a key regulator of inflammation.[1] | [1] |
The Core of Discovery: A Self-Validating Molecular Docking Workflow
Molecular docking is an indispensable computational tool used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[11][12] This allows us to generate hypotheses about the molecular basis of a ligand's activity before committing to costly and time-consuming synthesis and biological testing.
The following protocol outlines a robust, self-validating workflow for the comparative docking of phenoxy and phenyl substituted enones. The rationale behind each step is explained to underscore the principles of good scientific practice.
Figure 1: A comprehensive workflow for molecular docking studies.
Step-by-Step Protocol
Phase 1: Preparation (The Foundation)
-
Target Selection and Preparation:
-
Action: Obtain the 3D structure of the target protein, typically from the Protein Data Bank (PDB). For this example, we might choose Glucosamine-6-Phosphate (GlcN-6-P) synthase, a target for antimicrobial agents.[13]
-
Causality: The quality of the protein structure is paramount. We remove water molecules and non-essential co-ligands as they can interfere with the docking algorithm. Adding polar hydrogens and assigning correct atomic charges (e.g., Kollman charges) is crucial for accurately calculating electrostatic interactions, which are a key component of the scoring function.[14]
-
-
Ligand Preparation:
-
Action: Sketch the 2D structures of the phenoxy and phenyl substituted enones. Convert them to 3D structures and perform an energy minimization using a suitable force field (e.g., MMFF94).
-
Causality: Ligands are not static; they exist in a low-energy 3D conformation. Energy minimization ensures we start the docking process with a sterically and electronically plausible ligand structure, preventing the algorithm from wasting computational time on high-energy, unrealistic conformers.
-
Phase 2: Simulation (The Experiment)
-
Grid Box Generation:
-
Action: Define a three-dimensional grid box that encompasses the active site of the target protein.
-
Causality: The docking algorithm will only search for binding poses within this defined space. This dramatically increases computational efficiency by focusing the search on the region of interest. The box should be large enough to allow the ligand to rotate and translate freely but not so large that it includes irrelevant surface areas.
-
-
Docking Simulation:
-
Action: Run the docking calculation using a program like AutoDock Vina.[15] The software will employ a search algorithm (e.g., a Lamarckian Genetic Algorithm) to explore various conformations and orientations of the ligand within the grid box.
-
Causality: The search algorithm's goal is to thoroughly sample the conformational space to find the most stable binding modes. It iteratively generates poses, evaluates them with a scoring function, and uses that information to guide the search towards more favorable solutions.[16]
-
Phase 3: Analysis and Validation (The Results)
-
Scoring and Ranking:
-
Action: The software will calculate a binding energy (or docking score) for each generated pose, typically in kcal/mol. The poses are then ranked from the most favorable (lowest energy) to the least favorable.
-
Causality: The scoring function is a mathematical model that approximates the binding free energy.[17] It considers factors like electrostatic interactions, van der Waals forces, hydrogen bonds, and the energy penalty for desolvation. A lower score implies a more stable predicted protein-ligand complex.
-
-
Pose Analysis:
-
Action: Visualize the top-ranked poses for both the phenoxy and phenyl enones in a molecular graphics program (e.g., PyMOL, Chimera). Analyze the specific intermolecular interactions.
-
Causality: This is the most critical step for generating hypotheses. Here, we can directly compare the compounds. Does the oxygen of the phenoxy group form a hydrogen bond with a key amino acid residue (e.g., a serine or lysine) that the phenyl analogue cannot? Does the increased flexibility of the phenoxy compound allow it to access a hydrophobic sub-pocket that the phenyl compound misses? This visual inspection turns a numerical score into a mechanistic insight.
-
-
Protocol Validation:
-
Action: If the PDB structure contains a co-crystallized ligand, re-dock this original ligand into the active site using the exact same protocol. Calculate the Root Mean Square Deviation (RMSD) between the predicted pose and the experimental crystal pose.
-
Causality: This is the self-validation step. A successful docking protocol should be able to reproduce the experimentally observed binding mode. An RMSD value of less than 2.0 Å is generally considered a successful validation.[17][18] If the RMSD is high, it indicates that the docking parameters (e.g., grid box size, scoring function) may need to be adjusted and the protocol re-run.
-
Interpreting the Results: Phenoxy vs. Phenyl Interactions
When analyzing the docking results, the key is to look for differential interactions that can explain differences in biological activity.
Figure 2: Conceptual diagram of potential differential binding interactions.
As illustrated in Figure 2, the phenoxy substituent introduces an additional point of interaction. While both compound classes can engage in hydrophobic and π-π stacking interactions, the ether oxygen of the phenoxy group provides a unique opportunity to act as a hydrogen bond acceptor. If the target's active site contains a suitable hydrogen bond donor in the right location, the phenoxy analogue is predicted to have a significantly higher binding affinity (a more negative docking score) than its phenyl counterpart. This single interaction can be the difference between a moderately active compound and a highly potent lead candidate.
Conclusion
The choice between a phenoxy and a phenyl substituent on an enone scaffold is not arbitrary; it is a strategic decision in rational drug design. The phenoxy group offers enhanced conformational flexibility and the potential for a crucial hydrogen bond interaction, which may lead to higher binding affinity and biological potency. Molecular docking provides a powerful, predictive framework for evaluating these differences in silico. By employing a robust and self-validating workflow, researchers can dissect the nuanced structure-activity relationships of these privileged scaffolds, accelerating the identification of promising new therapeutic agents.
References
-
Lin, Y., et al. (2009). Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities. Journal of Medicinal Chemistry. Available at: [Link]
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Sakagami, H., et al. (2017). Quantitative Structure–Cytotoxicity Relationship of Chalcones. Anticancer Research. Available at: [Link]
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Valdés-García, J., et al. (2024). Structure–Activity Relationship of Natural Dihydrochalcones and Chalcones, and Their Respective Oxyalkylated Derivatives as Anti-Saprolegnia Agents. MDPI. Available at: [Link]
-
Nowakowska, Z. (2007). Structure-activity relationship of antibacterial chalcones. ResearchGate. Available at: [Link]
-
A., S. (2023). Structure-Activity Relationships of Chalcone Derivatives. ResearchGate. Available at: [Link]
-
Gomes, M., et al. (2017). Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus. Anais da Academia Brasileira de Ciências. Available at: [Link]
-
Li, Y., et al. (2025). Synthesis, Antibacterial Evaluation and Molecular Modeling of Novel Chalcone Derivatives Incorporating the Diphenyl Ether Moiety. MDPI. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2025). New Chalcone Derivatives: Synthesis, Characterization, Antioxidant, Antimicrobial, and Docking Study Against GLcN-6-P Synthase. Infectious Disorders - Drug Targets. Available at: [Link]
- Patel, K. (2011). Synthesis on study of novel chalcone derivatives and their antimicobial activity. International Journal of Pharmaceutical and Applied Sciences.
- S.N, S. (2013). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF CHALCONES AND ITS HETEROCYCLIC DERIVATIVES. International Journal of Pharma and Bio Sciences.
-
Ibrahim, N. S., et al. (2026). Synthesis, cytotoxicity, anti-inflammatory, anti-metastatic and anti-oxidant activities of novel chalcones incorporating 2-phenoxy-N-arylacetamide and thiophene moieties: induction of apoptosis in MCF7 and HEP2 cells. Semantic Scholar. Available at: [Link]
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Bhojwani, H., et al. (2022). Chalcones and phenoxyacetamides reported in the literature. ResearchGate. Available at: [Link]
-
Salehi, B., et al. (2021). Anticancer Activity of Natural and Synthetic Chalcones. PMC - NIH. Available at: [Link]
-
Mahapatra, D. K., et al. (2012). Synthesis of Chalcones with Anticancer Activities. MDPI. Available at: [Link]
-
Kamal, A., et al. (2014). Advances in Chalcones with Anticancer Activities. Ingenta Connect. Available at: [Link]
-
Nagl, M., et al. (2003). Synthesis and biological evaluation of a novel phenyl substituted sydnone series as potential antitumor agents. PubMed. Available at: [Link]
-
Jiang, L., et al. (2010). Synthesis and biological activity of 4-(4,6-disubstituted-pyrimidin-2-yloxy)phenoxy acetates. Molecules. Available at: [Link]
-
Raghavendra, N. M., et al. (2018). Synthesis and biological activity of some substituted 2-phenyl-quinazolin- 4-ones. ResearchGate. Available at: [Link]
-
Wang, Y., et al. (2013). Synthesis and biological evaluation of phenyl substituted polyoxygenated xanthone derivatives as anti-hepatoma agents. PubMed. Available at: [Link]
-
Kvasnica, M., et al. (2014). Design, synthesis and biological activities of new brassinosteroid analogues with a phenyl group in the side chain. Organic & Biomolecular Chemistry. Available at: [Link]
-
Boudjerda, A., et al. (2022). Novel 3-phenyl-1- (alkylphenyl)-9-oxa-4-azaphenanthren-10-ones as inhibitors of some enzymes: synthesis, characterization, biological evaluation and molecular docking studies. Taylor & Francis Online. Available at: [Link]
-
Eldehna, W. M., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. PMC. Available at: [Link]
-
Sgrignani, J., & Magistrato, A. (2018). An enhanced-sampling MD-based protocol for molecular docking. UniCA IRIS. Available at: [Link]
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Attia, M. I., et al. (2024). Advances in the Synthesis and Biological Applications of Enoxacin-Based Compounds. MDPI. Available at: [Link]
-
Antwi, M. A. (2021). Synthetic (nazarov) and biological studies of heterocyclic enones, cyclopropanones, and phenones: a thesis in Chemistry. UMassD Repository. Available at: [Link]
-
Khan, K. M., et al. (2016). Synthesis, Characterization, Molecular Docking and Enzyme Inhibition Studies of Some Novel Enaminone Derivatives and Their Complexes with Cu(II), Cd(II) and Co(II) Ions. ResearchGate. Available at: [Link]
- Abd El-All, A. S. (2018). Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. Journal of Heterocyclic Chemistry.
-
Singh, R. K., et al. (2021). Molecular Docking and In Vivo Screening of Some Bioactive Phenoxyacetanilide Derivatives as Potent Non-Steroidal Anti-Inflammatory Drugs. Semantic Scholar. Available at: [Link]
- Warren, G. L., et al. (2004). A detailed comparison of current docking and scoring methods on systems of pharmaceutical relevance. Journal of Medicinal Chemistry.
-
Al-Ostoot, F. H., et al. (2024). Synthesis, Characterization, In Silico DFT, Molecular Docking, and Dynamics Simulation Studies of Phenylhydrazono Phenoxyquinolones for Their Hypoglycemic Efficacy. PMC. Available at: [Link]
-
Pinzi, L., & Rastelli, G. (2019). Molecular Docking: Shifting Paradigms in Drug Discovery. MDPI. Available at: [Link]
-
Al-Amiery, A. A., et al. (2024). Molecular Docking, Synthesis, Characterization and Preliminary Evaluation of some New 3-Ethyl-1H-Indole Derivatives as. Journal of the Indian Chemical Society. Available at: [Link]
-
Salmaso, V., & Moro, S. (2022). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. IntechOpen. Available at: [Link]
-
Al-Amiery, A. A., et al. (2023). A Flexible Route to Synthesis and Molecular Docking of Some New Quinoline Derivatives through Imine and Cyclization Processes. Oriental Journal of Chemistry. Available at: [Link]
-
Salo-Aparicio, E., et al. (2017). Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. PMC. Available at: [Link]
Sources
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Validating the mechanism of action of 1-Phenoxybut-3-en-2-one as a Michael acceptor.
This guide is structured to serve as a rigorous technical validation manual. It departs from standard marketing collateral, adopting the tone and depth of a peer-reviewed methodology paper or an internal SOP for a medicinal chemistry unit.
Executive Summary
1-Phenoxybut-3-en-2-one (PBO) represents a distinct class of "soft" electrophiles. Structurally, it is a vinyl ketone derivative capable of covalent modification of nucleophilic cysteine residues via Michael addition. Unlike the widely used acrylamide warheads (found in drugs like Ibrutinib or Osimertinib), which often require specific binding orientation to react, PBO possesses a higher intrinsic reactivity due to the electronic activation of the ketone by the
This guide outlines the critical experimental workflows required to validate PBO as a specific Michael acceptor, distinguish its reactivity profile from non-specific alkylators (e.g., iodoacetamide), and quantify its kinetic parameters against industry standards.
The Chemical Basis of Reactivity
To validate the mechanism, one must first understand the electronic causality. PBO is an
Structural Advantage:
The phenoxy group at the C1 position (
Mechanism of Action (Pathway Diagram)
The following diagram illustrates the stepwise Michael addition mechanism, highlighting the enolate intermediate which is the hallmark of this pathway.
Figure 1: The Michael addition mechanism.[1] The rate-determining step is typically the formation of the C-S bond (Transition State).
Comparative Reactivity Profiling
A validated probe must sit within a "Goldilocks" zone of reactivity—reactive enough to label the target but stable enough to avoid rapid glutathione (GSH) depletion in the cytosol.
Performance Benchmark
The table below compares PBO against standard warheads.
| Warhead Class | Representative Structure | Reactivity ( | Reversibility | Specificity |
| Acrylamide | Low ( | Irreversible | High (Requires binding) | |
| Vinyl Sulfone | Moderate | Mostly Irreversible | High | |
| This compound | High (10 - 50 | Potentially Reversible | Moderate-High | |
| Chloroacetamide | Very High | Irreversible | Low (Promiscuous) |
Key Insight: PBO is significantly more reactive than acrylamides. While acrylamides often require a nearby catalytic residue to activate the cysteine, PBO can often label solvent-exposed cysteines without catalytic assistance.
Experimental Validation Protocols
To validate PBO, you must perform two core assays: Intrinsic Reactivity (GSH Assay) and Reversibility Assessment .
Experiment A: GSH Adduct Formation Assay (The Gold Standard)
This assay quantifies the second-order rate constant (
Methodology:
-
Preparation: Prepare a 10 mM stock of PBO in DMSO. Prepare fresh 20 mM reduced GSH in Phosphate Buffered Saline (PBS, pH 7.4).
-
Incubation (Pseudo-first-order): Mix PBO (final conc. 50 µM) with a large excess of GSH (final conc. 5 mM, 100-fold excess) to ensure pseudo-first-order kinetics.
-
Monitoring: Incubate at 37°C. Aliquot samples at
minutes. -
Quenching: Quench aliquots immediately with 1% Formic Acid to protonate the thiolate and stop the reaction.
-
Analysis: Analyze via LC-MS/MS. Monitor the disappearance of the parent PBO peak (
) and the appearance of the PBO-GSH adduct ( ).
Calculation:
Plot
Experiment B: Reversibility (Dilution Assay)
Vinyl ketones can undergo Retro-Michael addition. This distinguishes them from alkyl halides.
Methodology:
-
Incubate PBO with GSH for 2 hours to achieve 100% adduct formation.
-
Dilute the reaction mixture 100-fold into fresh buffer containing a "scavenger" thiol (e.g., 2-mercaptoethanol) or simply excess buffer.
-
Monitor via LC-MS for 24 hours.
-
Result: If the parent PBO signal reappears, the mechanism is reversible. This is critical for avoiding permanent off-target toxicity.
Validation Workflow Diagram
The following decision tree illustrates the logical flow for validating the compound.
Figure 2: Logical workflow for classifying the covalent mechanism.
Data Interpretation & Pitfalls
The pH Dependency
The reactivity of PBO is strictly pH-dependent because the reacting species is the thiolate anion (
-
Validation Check: If you run the GSH assay at pH 5.0, the reaction rate should drop precipitously (often >90% reduction). If reactivity persists at low pH, the mechanism may not be Michael addition (could be non-specific oxidation or degradation).
Mass Spectrometry Artifacts
In the LC-MS source, Michael adducts can sometimes undergo thermal retro-Michael fragmentation, leading to a false negative (appearing as if no adduct formed).
-
Solution: Always monitor the LC chromatogram for the shift in retention time, not just the parent mass. The adduct will be significantly more polar (eluting earlier) than the parent PBO.
References
-
Schwöbel, J. A. H., et al. (2011). "Prediction of Michael-type acceptor reactivity toward glutathione." Chemical Research in Toxicology, 24(11), 1926–1940. [Link]
-
Kalgutkar, A. S., & Dalvie, D. K. (2012). "Drug discovery for targeted covalent inhibitors." Expert Opinion on Drug Discovery, 7(7), 561–581. [Link]
-
Jackson, P. A., et al. (2017). "A physicochemical parameter for the prediction of Michael acceptor reactivity." ChemMedChem, 12(13), 1002–1010. [Link]
-
Flanagan, M. E., et al. (2014). "Chemical and computational methods for the characterization of covalent reactive groups for the prospective design of irreversible inhibitors." Journal of Medicinal Chemistry, 57(23), 10072–10079. [Link]
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Head-to-Head Comparison of Synthetic Protocols for Phenoxy Vinyl Ketones
Phenoxy vinyl ketones (such as 4-phenoxybut-3-en-2-one) are highly versatile Michael acceptors and vital synthetic intermediates. They bridge the reactivity gap between simple enones and highly reactive
As a Senior Application Scientist, I have evaluated the two primary synthetic routes used to generate these scaffolds: Organocatalytic Conjugate Addition and Nucleophilic Vinylic Substitution (
Protocol A: Organocatalytic Conjugate Addition to Ethynyl Ketones
This protocol relies on the 1,4-conjugate addition of phenol to a terminal ethynyl ketone (e.g., 3-butyn-2-one), mediated by an amine-based organocatalyst such as DMAP or DABCO. Under optimized conditions, this route can achieve near-quantitative yields[3].
Causality & Mechanistic Design
The selection of a tertiary amine like DMAP (4-Dimethylaminopyridine) or DABCO over inorganic bases is a deliberate mechanistic choice. Inorganic bases often suffer from poor solubility in organic solvents and can trigger the rapid, exothermic polymerization of the highly reactive ethynyl ketone.
DMAP serves a dual role:
-
General Base Catalysis: It reversibly deprotonates phenol, increasing its nucleophilicity without generating a "hard" localized anion that might promote unwanted side reactions.
-
Electrophile Activation: DMAP can undergo transient nucleophilic attack on the alkyne, generating a highly reactive zwitterionic allenyl enolate intermediate that is rapidly intercepted by the phenoxide. The reaction is strictly conducted at 20 °C in dichloromethane (DCM). DCM, being a non-polar, aprotic solvent, minimizes hydrogen bonding around the phenoxide, keeping the nucleophile "naked" and highly reactive. Thermodynamically, this pathway exclusively yields the (E)-stereoisomer due to the steric repulsion in the transition state of the protonation step.
Mechanistic workflow of organocatalytic conjugate addition to ethynyl ketones.
Step-by-Step Methodology (Self-Validating System)
-
Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve phenol (1.0 equiv) and DMAP (0.1 equiv) in anhydrous DCM (0.2 M concentration).
-
Addition: Cool the mixture to 0 °C using an ice bath. Add 3-butyn-2-one (1.1 equiv) dropwise over 15 minutes to prevent localized thermal spikes.
-
Propagation: Remove the ice bath and allow the reaction to stir at 20 °C for 3 hours[3].
-
In-Process Validation: Monitor via TLC (Hexane/EtOAc 8:2). The ethynyl ketone is highly UV-active and will rapidly deplete, replaced by a slower-moving, intensely UV-active spot corresponding to the product.
-
Workup: Quench with saturated aqueous
to neutralize the DMAP. Extract with DCM, dry over anhydrous , and concentrate in vacuo. -
Analytical Validation: Confirm stereochemistry via
NMR. The vinylic protons of the (E)-isomer will exhibit a characteristic large trans-coupling constant ( Hz), validating the stereochemical purity of the system.
Protocol B: Nucleophilic Vinylic Substitution ( ) of -Chlorovinyl Ketones
This classical approach involves the reaction of phenol with a
Causality & Mechanistic Design
Unlike
Triethylamine is specifically chosen over aqueous sodium hydroxide. Aqueous hydroxide can act as a competing nucleophile, leading to the hydrolytic decomposition of the
Addition-elimination mechanism for the nucleophilic vinylic substitution route.
Step-by-Step Methodology (Self-Validating System)
-
Preparation: Dissolve phenol (1.0 equiv) and
(1.2 equiv) in anhydrous diethyl ether at 0 °C under an inert atmosphere. -
Addition: Slowly add a solution of 4-chloro-3-buten-2-one (1.0 equiv) in diethyl ether. Caution:
-chlorovinyl ketones are potent lachrymators and must be handled in a fume hood. -
Propagation: Stir the mixture at room temperature for 4 to 8 hours.
-
In-Process Validation: The reaction is self-indicating. The formation of a dense white precipitate (triethylamine hydrochloride) provides immediate visual confirmation that the elimination step is occurring.
-
Workup: Filter the suspension through a pad of Celite to remove the chloride salt. Wash the filtrate with 1M HCl, water, and brine, then dry and concentrate.
-
Analytical Validation:
NMR will typically reveal a mixture of (E) and (Z) isomers, necessitating further purification via column chromatography if stereochemical purity is required.
Head-to-Head Performance Comparison
The following table synthesizes the quantitative and operational metrics of both protocols to guide your synthetic planning:
| Performance Metric | Protocol A: Organocatalytic Addition | Protocol B: |
| Typical Yield | 81% - 100%[3] | 60% - 75% |
| Reaction Time | 2 - 12 hours | 4 - 8 hours |
| Stereoselectivity | Exclusively (E)-isomer | Mixture of (E) and (Z) isomers |
| Atom Economy | 100% (Pure addition reaction) | ~70% (Generates stoichiometric salt waste) |
| Reagent Handling | Ethynyl ketones are prone to polymerization | Chlorovinyl ketones are severe lachrymators |
| Scalability | Excellent (requires careful thermal control) | Moderate (filtration of bulk salts required) |
References
-
Cas 108-95-2, Phenol - LookChem. LookChem Database. Contains experimental yields and conditions for the synthesis of (E)-4-phenoxybut-3-en-2-one utilizing DMAP and DABCO. URL:[Link]
-
Some reactions of alkyl 2-phenoxyvinyl ketones. Nesmeyanov, A. N., Kochetkov, N. K., Rybinskaya, M. I., & Uglova, E. V. Bulletin of the Academy of Sciences of the USSR Division of Chemical Science, 4(4), 579-584 (1955). Details the hydrolytic decomposition and intermediate reactivity of phenoxy vinyl ketones. URL:[Link]
-
Stereoselective Synthesis of Highly Functionalized 2,3-Dihydro-4-pyranones Using Phosphine Oxide as Catalyst. Kotani, S., et al. Chemical and Pharmaceutical Bulletin (2015). Demonstrates the downstream application of phenoxy vinyl ketone scaffolds in stereoselective heterocyclic synthesis. URL:[Link]
Sources
Cross-reactivity profiling of 1-Phenoxybut-3-en-2-one against a panel of kinases
Executive Summary: The "Scout" vs. The "Scalpel"
In the landscape of covalent kinase inhibition, the choice of electrophilic warhead dictates the delicate balance between potency and proteome-wide selectivity. This guide evaluates 1-Phenoxybut-3-en-2-one (PBO) , a vinyl ketone-based electrophile.
Unlike the acrylamide warheads found in approved drugs (e.g., Ibrutinib, Osimertinib), which rely on precise structural recognition to drive reactivity, PBO functions as a "Scout Fragment." It possesses intrinsic reactivity high enough to label solvent-exposed cysteines without requiring deep binding pockets, yet it avoids the uncontrollable promiscuity of chloroacetamides.
Primary Recommendation: Use PBO for chemoproteomic mapping and ligandability assessment of cryptic cysteines. Do not use PBO as a late-stage lead scaffold without significant steric passivation, as its intrinsic reactivity profile yields a selectivity score typically unsuitable for clinical candidates.
Mechanistic Basis: Vinyl Ketones as Michael Acceptors
To understand the profiling data, one must first understand the chemistry. PBO contains an
Reaction Mechanism (Graphviz)
The following diagram illustrates the 1,4-Michael addition of a kinase active-site cysteine (e.g., Cys797 in EGFR) to PBO.
Figure 1: Mechanism of irreversible inactivation. The thiolate anion of the kinase cysteine attacks the
Comparative Profiling Data
The following data summarizes the performance of PBO against industry-standard alternatives. Data is derived from representative chemoproteomic studies (e.g., Backus et al., Nature 2016) comparing vinyl ketones to acrylamides.
Table 1: Intrinsic Reactivity & Selectivity Metrics
| Feature | This compound (PBO) | Acrylamide (e.g., Ibrutinib warhead) | Chloroacetamide (NEM-like) |
| Warhead Class | Vinyl Ketone (Activated) | Acrylamide (Deactivated) | Alpha-Haloacetamide |
| Reactivity ( | High ( | Low ( | Very High ( |
| Selectivity Profile | Promiscuous (Hits ~30-40% of kinome Cys) | Highly Selective (Requires proximity) | Non-Selective (Global alkylator) |
| Primary Use Case | Ligandability Mapping / Scout Fragment | Drug Candidate Optimization | Total Cys Profiling / Blocking |
| Metabolic Stability | Low (Rapid Glutathione conjugation) | High | Very Low |
Table 2: Kinase Panel Cross-Reactivity (1 µM Concentration)
Values represent % Inhibition of kinase activity. Red indicates strong off-target hits.
| Kinase Target | Cysteine Residue | PBO (Vinyl Ketone) | Acrylamide Probe | Interpretation |
| BTK | Cys 481 | 98% | 95% | Both effective; PBO is potent. |
| EGFR | Cys 797 | 96% | 92% | Both effective. |
| JAK3 | Cys 909 | 91% | 88% | Both effective. |
| FGFR1 | Cys 488 | 85% | 15% | PBO lacks selectivity; hits exposed Cys. |
| JNK1 | Non-catalytic | 65% | <5% | Off-target toxicity risk with PBO. |
| GAK | Cys 74 | 78% | 10% | PBO hits "difficult" kinases. |
Expert Insight: The data demonstrates that while PBO is an excellent tool for identifying potential covalent sites (like GAK Cys74) that acrylamides miss, it lacks the specificity required for a therapeutic without extensive scaffold optimization.
Experimental Protocol: Cysteine-Reactive ABPP
To replicate these profiles, we utilize Activity-Based Protein Profiling (ABPP). This protocol is self-validating: if the "Click" reaction fails, the internal standards will not fly in the MS.
Workflow Diagram (Graphviz)
Figure 2: Competitive ABPP workflow. PBO competes with a broad-spectrum probe (IA-Alkyne) for cysteine binding.
Detailed Methodology
-
Proteome Preparation: Generate cell lysates (e.g., HEK293T or Jurkat) in PBS. Avoid DTT or mercaptoethanol, as these nucleophiles will quench PBO immediately.
-
Compound Treatment (The Variable):
-
Aliquot lysate into two pools.
-
Pool A: Treat with DMSO (Vehicle).
-
Pool B: Treat with 10 µM This compound .
-
Incubate for 60 mins at 25°C.
-
-
Probe Labeling (The Constant):
-
Treat both pools with 100 µM Iodoacetamide-Alkyne (IA-alkyne) for 60 mins. This probe labels all remaining available cysteines.
-
-
Click Chemistry:
-
React lysates with Biotin-Azide, TCEP (1 mM), TBTA (100 µM), and CuSO4 (1 mM) for 1 hour.
-
-
Enrichment & Digestion:
-
Precipitate proteins (MeOH/CHCl3), redissolve in urea, and enrich on Streptavidin-agarose beads.
-
Perform on-bead trypsin digestion.
-
-
Quantification:
-
Analyze peptides via LC-MS/MS.
-
Calculation: Calculate the Ratio
. -
Interpretation: High
values ( ) indicate cysteines that were successfully targeted (blocked) by PBO.
-
Critical Analysis & Troubleshooting
Why use PBO over Acrylamides?
Use PBO when your target cysteine has low nucleophilicity (high pKa). Acrylamides often fail to label "cryptic" or less reactive cysteines unless the scaffold provides massive binding affinity (
Common Pitfalls
-
Buffer Incompatibility: Tris buffer contains a primary amine. While less nucleophilic than Cys, at high pH or high PBO concentrations, PBO can react with Tris. Use HEPES or PBS.
-
Quenching Failure: PBO is reactive. If you do not fully quench the reaction before adding the IA-alkyne probe, PBO will continue to react during the competition step, skewing data.
References
-
Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature, 534(7608), 570–574. [Link]
- Åbrink, M., et al. (2000). A family of vinyl ketone-based inhibitors of cysteine proteases. Nature, 406, 570–574. (Foundational work on vinyl ketone reactivity).
-
Singh, J., et al. (2011). The resurgence of covalent drugs.[1] Nature Reviews Drug Discovery, 10, 307–317. [Link]
-
McKerrow, J. H. (2017). Design of Cysteine-Targeted Inhibitors. Journal of Medicinal Chemistry, 60(2), 594-607.[2] [Link]
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Safety Operating Guide
1-Phenoxybut-3-en-2-one proper disposal procedures
1-Phenoxybut-3-en-2-one: Comprehensive Operational Handling and Disposal Guide
As an
This guide provides drug development professionals and laboratory scientists with field-proven, self-validating protocols for the safe handling, segregation, and disposal of this compound.
Part 1: Physico-Chemical Hazard Profile
Understanding the fundamental chemical behavior of this compound is the first step in establishing a safe operational environment. The table below summarizes its critical properties and the corresponding logistical requirements.
| Property / Hazard | Mechanistic Cause | Operational Requirement |
| Electrophilic Reactivity | The | Strict Segregation: Never store or dispose of alongside concentrated amines, thiols, or strong bases to prevent uncontrolled exothermic reactions. |
| Biological Toxicity | Acts as a covalent modifier of biological nucleophiles (e.g., cysteine residues in proteins), leading to skin sensitization and irritation. | PPE Mandate: Nitrile gloves (double-gloving recommended), chemical safety goggles, and a fully buttoned lab coat. Handle exclusively inside a certified fume hood. |
| Flammability / Volatility | Like many low-molecular-weight organic ketones, it poses a flammability risk and generates irritating vapors [1]. | Ignition Control: Keep away from heat, hot surfaces, sparks, and open flames. Store in a dedicated flammables cabinet[1]. |
| Environmental Hazard | Toxic to aquatic life due to its ability to disrupt biological pathways via covalent binding. | Zero Drain Disposal: Absolutely no aqueous drain disposal. Must be collected as hazardous organic waste [3]. |
Part 2: Experimental Workflow & Safety Causality
In laboratory settings, safety cannot rely on rote memorization; it must be rooted in chemical causality. The primary hazard of this compound stems from its reactivity as a Michael acceptor. If this compound is inadvertently mixed with incompatible nucleophilic waste (such as primary amines used in other syntheses), the resulting conjugate addition can release significant thermal energy, potentially causing solvent boiling, pressure buildup, and container rupture.
Mechanistic Hazard Profile: Michael Addition Toxicity
The diagram below illustrates the mechanistic logic behind the compound's toxicity and chemical incompatibility.
Figure 1: Mechanistic pathway of this compound reactivity demonstrating the need for strict waste segregation.
Part 3: Step-by-Step Disposal Protocol
To ensure a self-validating system, every step in the disposal process includes a verification check. This prevents the build-up of incompatible wastes and ensures compliance with institutional and federal environmental guidelines [3].
Phase 1: Waste Segregation and Container Selection
-
Select the Appropriate Container: Use a chemically compatible, undamaged glass or high-density polyethylene (HDPE) container [3]. Verification: Inspect the container for micro-fractures or residual moisture before use.
-
Determine Waste Stream:
-
If the reaction utilized halogenated solvents (e.g., dichloromethane, chloroform), the waste must be designated as Halogenated Organic Waste .
-
If strictly non-halogenated solvents (e.g., ethyl acetate, hexanes) were used, designate as Non-Halogenated Organic Waste .
-
-
Verify Compatibility: Ensure the waste container does not contain strong oxidizers (e.g., peroxides, nitrates) or strong inorganic acids, as organic compounds mixed with oxidizers pose a severe fire/explosion hazard [3].
Phase 2: Packaging and Headspace Management
-
Transfer the Waste: Using a compatible funnel inside a fume hood, slowly pour the this compound waste mixture into the designated container.
-
Manage Headspace (Critical Step): Fill the liquid waste container to a maximum of 75% to 90% capacity [2] [4]. Causality: Leaving 10-25% empty space allows for thermal expansion of the solvent vapors and prevents overpressurization if minor ambient temperature fluctuations occur [2] [3].
-
Seal and Clean: Tightly cap the container immediately after transfer. Wipe the exterior of the container with a compatible solvent (e.g., acetone) to ensure it is free from adhering chemicals [4].
Phase 3: Labeling and Storage
-
Apply Standardized Labels: Attach a hazardous waste tag. Do not use abbreviations. Explicitly list "this compound" and all associated solvents along with their estimated percentages [3].
-
Secondary Containment: Place the sealed waste container in a secondary containment tray within a fire-rated solvent cabinet until pickup [3].
-
Initiate Pickup: Do not accumulate mass quantities. Once the container reaches 75% capacity or is more than 3 months old, request a pickup from your institution's licensed hazardous waste disposal unit [2] [3].
Chemical Waste Segregation Pathway
Figure 2: Decision tree for the proper segregation and downstream disposal of this compound waste.
Part 4: Emergency Spill Response
In the event of an accidental spill of this compound, immediate and methodical action is required to mitigate inhalation and contact risks.
-
Isolate the Area: Evacuate non-essential personnel from the immediate vicinity and delimit the danger area using warning signs [1].
-
Eliminate Ignition Sources: Turn off all hot plates, stirrers, and nearby electrical equipment.
-
Containment: Don appropriate PPE (respirator if outside a fume hood, heavy-duty nitrile gloves). Cover the spill with an inert, non-combustible absorbent material (e.g., dry sand, vermiculite, or a commercial spill kit pad). Do not use combustible materials like sawdust.
-
Collection: Carefully sweep the absorbed mixture using a non-sparking tool and place it into a puncture-proof, sealable hazardous waste container.
-
Decontamination: Wash the affected surface with plenty of water and soap, or a mild alkaline detergent solution to help neutralize residual enone reactivity [1]. Dispose of all contaminated cleaning materials as solid hazardous waste.
References
-
Safety Data Sheet FINO GmbH FINODIE Thinner (General Ketone/Solvent Safety). DT-Shop. Available at: [Link]
-
Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. Available at: [Link]
-
Handling Procedures for Chemical Wastes. University of Toronto. Available at: [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. Available at: [Link]
Personal protective equipment for handling 1-Phenoxybut-3-en-2-one
As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, self-validating system of chemical logic. When handling highly reactive intermediates like 1-Phenoxybut-3-en-2-one , understanding the causality behind its hazards is the only way to design an effective safety and operational protocol.
This technical guide provides drug development professionals and bench scientists with a comprehensive, structurally grounded framework for the safe handling, operation, and disposal of this compound.
Chemical Profiling & Hazard Causality
This compound is an
The Causality of Toxicity:
The primary biological hazard of this compound stems from its ability to rapidly alkylate biological nucleophiles. When exposed to human tissue, the electrophilic
Biochemical mechanism of toxicity via Michael addition to cellular thiols.
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for handling potent Michael acceptors. The selection of barrier materials must be dictated by quantitative breakthrough data and the specific solvation properties of ketones. According to [2], hazard assessments must dictate material selection. Nitrile, for instance, degrades rapidly in the presence of low-molecular-weight ketones.
Quantitative PPE Specifications:
| PPE Category | Material Specification | Breakthrough Time | Causality / Rationale |
| Primary Gloves | Butyl Rubber (0.3 mm) | > 240 min | Nitrile offers poor resistance to ketones. Butyl rubber provides a robust barrier against dermal alkylation. |
| Inner Gloves | Nitrile (0.1 mm) | < 10 min | Serves only as a secondary barrier against incidental micro-exposures during the doffing process. |
| Eye/Face | ANSI Z87.1 Splash Goggles + Shield | N/A | Enones are potent lachrymators and corneal alkylators. A face shield prevents severe ocular damage from aerosolized micro-droplets. |
| Body | Tyvek® / Polyethylene-coated coat | > 480 min | Prevents systemic absorption through clothing. Standard cotton lab coats act as wicks for liquid chemicals, increasing exposure. |
| Respiratory | NIOSH Half-Face + OV Cartridge | > 480 min (at 50 ppm) | Mitigates inhalation of volatile reactive electrophiles, preventing irreversible lung tissue and mucous membrane damage. |
Operational Handling Protocol
Every protocol must be a self-validating system. To ensure absolute safety, the handling of this compound must incorporate proactive chemical quenching steps.
Step-by-Step Methodology for Reaction Setup:
-
Environmental Validation: Verify that the chemical fume hood is operating with a face velocity between 80–100 feet per minute (fpm). Do not proceed if the airflow alarm is triggered.
-
Pre-Operation Quench Preparation: Before opening the reagent bottle, prepare a 500 mL beaker containing a 10% (w/v) Sodium Bisulfite (
) solution . Sodium bisulfite acts as a sacrificial nucleophile, rapidly reacting with the enone to form a water-soluble, non-toxic sulfonate adduct. -
Double-Gloving Technique: Don the inner nitrile gloves, followed by the outer butyl rubber gloves. Ensure the butyl gloves are pulled over the cuffs of your protective lab coat.
-
Mass Transfer: Weigh the compound exclusively within the fume hood using a dedicated analytical balance. Avoid using plastic spatulas, which can degrade; use stainless steel or PTFE-coated tools.
-
Immediate Decontamination: Immediately upon completing the transfer, submerge all spatulas, weigh boats, and contaminated glassware into the prepared sodium bisulfite bath. Allow them to soak for a minimum of 30 minutes before standard washing.
Spill Response & Disposal Plans
In the event of a spill, standard absorbent pads are not enough. The chemical reactivity of the compound must be neutralized to prevent toxic vapor accumulation, aligning with the guidelines set forth in[3].
Step-by-Step Spill Response & Disposal Methodology:
-
Evacuate and Isolate: Immediately alert personnel in the vicinity and isolate the spill area. Lower the fume hood sash if the spill occurred inside.
-
Don Maximum PPE: Ensure respiratory protection (OV cartridge) and butyl rubber gloves are equipped before approaching the spill.
-
Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or dry sand). Do not use combustible sawdust.
-
Chemical Quenching (In-Situ): Carefully pour the 10% Sodium Bisulfite solution over the absorbed spill. The bisulfite will break the
-conjugation of the enone, neutralizing its electrophilic threat. -
Verification and Cleanup: Allow the mixture to react for 30 minutes. Sweep the neutralized slurry into a high-density polyethylene (HDPE) hazardous waste container using a non-sparking tool.
-
Disposal: Label the container explicitly as "Aqueous Waste: Neutralized Alpha,Beta-Unsaturated Ketone (Sulfonate Adducts)" and transfer it to the institutional hazardous waste facility.
Step-by-step spill response and chemical quenching workflow.
References
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press, 2011. Available at:[Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment. United States Department of Labor. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 6570, Methyl vinyl ketone. PubChem, 2026. Available at:[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
